molecular formula C4H5BO3 B083061 2-Furanboronic acid CAS No. 13331-23-2

2-Furanboronic acid

Cat. No.: B083061
CAS No.: 13331-23-2
M. Wt: 111.89 g/mol
InChI Key: PZJSZBJLOWMDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanboronic acid is a useful research compound. Its molecular formula is C4H5BO3 and its molecular weight is 111.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

furan-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJSZBJLOWMDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CO1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370247
Record name 2-Furanboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13331-23-2
Record name 2-Furanboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-2-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Furanboronic Acid

This technical guide provides a comprehensive overview of this compound (CAS No. 13331-23-2), a versatile organoboron compound. It is an essential reagent in modern organic synthesis, particularly for the formation of carbon-carbon bonds in the development of pharmaceuticals and advanced materials. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and outlines essential safety and handling procedures.

Core Properties and Specifications

This compound is an organoboron compound featuring a boronic acid functional group attached to a furan ring.[1] It typically appears as a white to off-white solid and is known for its utility as a building block in organic chemistry.[1]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 13331-23-2[1][2][3]
Molecular Formula C₄H₅BO₃[1][2][4]
Molecular Weight 111.89 g/mol [2][4]
Appearance White to off-white solid[1]
Melting Point 112 °C (decomposes)[2][4]
Boiling Point 247.7 °C at 760 mmHg[2]
Density 1.25 g/cm³[2]
Solubility Slightly soluble in water. Soluble in polar solvents (e.g., alcohols).[1][4]
Storage Temperature 2-8°C
Identifiers and Descriptors

For ease of integration into chemical databases and software, a list of common identifiers is provided.

Identifier TypeIdentifierSource(s)
IUPAC Name furan-2-ylboronic acid[3]
Synonyms Furan-2-boronic acid, 2-Furylboronic acid, 2-Furanylboronic acid[1][2]
InChI InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H[1]
InChI Key PZJSZBJLOWMDRG-UHFFFAOYSA-N
SMILES c1cc(B(O)O)oc1[1]

Synthesis and Reactivity

This compound is valued for its role in Suzuki-Miyaura coupling reactions, which are fundamental for creating C-C bonds.[1] The furan ring is a common motif in biologically active compounds, making this reagent particularly significant in pharmaceutical research and drug discovery.[5]

General Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding MIDA (N-methyliminodiacetic acid) boronate ester. This method offers high purity and yield.[4]

Methodology:

  • Preparation: A solution of 2-(furan-2-yl)-6-methyl-1,3,6,2-dioxaborolane-4,8-dione (MIDA borate, 5 mmol) in THF (50 mL) is added to a 100 mL flask equipped with a stir bar under an ambient atmosphere.[4]

  • Hydrolysis: An aqueous 1.0 M NaOH solution (15 mL) is added to the flask. The reaction mixture is stirred vigorously for 20 minutes.[4]

  • Work-up: Upon completion, the mixture is transferred to a separatory funnel and diluted with diethyl ether (50 mL) and 0.5 M pH 7 sodium phosphate buffer (50 mL). The phases are separated after thorough shaking.[4]

  • Isolation: The residual solvent from the organic phase is co-evaporated with acetonitrile. The resulting solid is dried under vacuum (approx. 1 Torr) for 30 minutes to yield this compound as an off-white solid (>95% purity).[4]

G cluster_synthesis Synthesis of this compound MIDA_borate Furan-2-MIDA borate in THF Stir Stir vigorously (20 min) MIDA_borate->Stir NaOH 1.0 M NaOH (aq) NaOH->Stir Extraction Partition with Ether and pH 7 Buffer Stir->Extraction Evaporation Evaporation & Drying Extraction->Evaporation Product This compound (>95% pure) Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Applications in Cross-Coupling Reactions

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the coupling of the furan moiety with various aryl or vinyl halides, providing a powerful tool for constructing complex molecular architectures.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with this compound in an aqueous solvent system, which is noted for its efficiency, especially with heterocyclic substrates.[5]

Reagents and Conditions:

  • Aryl Halide: 1.0 equivalent

  • This compound: 1.5 equivalents

  • Base: K₂CO₃ (Potassium Carbonate), 3.2 equivalents

  • Catalyst System: Na₂PdCl₄ and a disulfonated fluorenylphosphine ligand (5 L/Pd = 2:1) to provide 0.1–1 mol % Pd loading.[5]

  • Solvent: Degassed n-butanol and degassed water

  • Temperature: 100 °C

  • Time: 12 hours

Methodology:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.5 eq), and K₂CO₃ (3.2 eq).[5]

  • Solvent Addition: Add the degassed n-butanol and degassed water.[5]

  • Catalyst Addition: Add the required volume of the pre-prepared palladium catalyst stock solution in n-butanol.[5]

  • Reaction: Heat the mixture at 100 °C for 12 hours under an inert atmosphere.[5]

  • Work-up: After cooling, the biphasic mixture allows for facile separation of the product from the aqueous phase, often without requiring additional organic solvents for extraction.[5]

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Aryl_Halide Aryl Halide (1.0 eq) Reaction_Vessel Reaction at 100°C (12 hours) Aryl_Halide->Reaction_Vessel Boronic_Acid This compound (1.5 eq) Boronic_Acid->Reaction_Vessel Base K₂CO₃ (3.2 eq) Base->Reaction_Vessel Catalyst Pd Catalyst (0.1-1 mol%) Catalyst->Reaction_Vessel Solvent Aqueous n-Butanol Solvent->Reaction_Vessel Workup Biphasic Work-up Reaction_Vessel->Workup Cooling Coupled_Product Coupled Furan Product Workup->Coupled_Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is classified as an irritant.[2]

  • Precautions: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.[6][7][8]

  • PPE: Wear protective gloves, protective clothing, and eye/face protection (e.g., safety glasses with side-shields or goggles).[6][8] A NIOSH-approved N95 dust mask is recommended when handling the solid.

Storage and Stability
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] The recommended storage temperature is between 2-8°C.

  • Stability: The compound is sensitive to moisture and should be handled with care to maintain its stability.[1] It is stable under normal conditions but should be kept away from incompatible materials such as strong acids and bases.[8]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[7][8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7][8]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[7][8]

References

An In-depth Technical Guide to 2-Furanboronic Acid: Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2-furanboronic acid, a versatile building block in modern organic synthesis. Its unique electronic properties and participation in key cross-coupling reactions make it a valuable reagent in the development of novel pharmaceuticals and functional materials.

Chemical Structure and Properties

This compound is an organoboron compound featuring a boronic acid functional group attached to the second position of a furan ring. The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom, which imparts distinct electronic characteristics to the molecule.

The chemical formula of this compound is C₄H₅BO₃, and its molecular weight is 111.89 g/mol . It typically appears as a white to off-white solid and is soluble in polar solvents such as water and alcohols. The compound is known to be sensitive to moisture and should be handled with care to maintain its stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13331-23-2
Molecular Formula C₄H₅BO₃
Molecular Weight 111.89 g/mol
Appearance White to off-white solid
Melting Point 112 °C (decomposes)
Solubility Soluble in polar solvents (water, alcohols)
SMILES O=B(O)c1occc1
InChI InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H

Reactivity and Key Applications

This compound is a key participant in several powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity is centered around the boronic acid group, which can undergo transmetalation with a transition metal catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most prominent application of this compound, facilitating the formation of a carbon-carbon bond between the furan ring and an aryl or vinyl halide/triflate. This palladium-catalyzed reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with this compound

Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane100Good[1]
2-(4-Bromophenyl)benzofuranPd(II) complexK₂CO₃EtOH/H₂O8091[2]
4-BromoanisolePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane11074[3]
4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol8592 (as trifluoroborate)[4]
4-ChloroanisolePd₂(dba)₃ / Ligand 2KFDioxane11078[3]

Below is a generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A G Ar-R F->G ArX Ar-X ArX->B BoronicAcid R-B(OH)₂ BoronicAcid->D Base Base Base->D

Suzuki-Miyaura Coupling Catalytic Cycle
Chan-Lam Coupling

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[5] This copper-catalyzed reaction couples this compound with amines or alcohols.[5] A significant advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air.[5]

Table 3: Examples of Chan-Lam Coupling Reactions with Aryl Boronic Acids

Amine/AlcoholCopper CatalystBaseSolventTemperatureYield (%)Reference
PyrroleCu(OAc)₂PyridineDichloromethaneRoom Temp.93[5]
2-NitroimidazoleCu(OTf)₂K₂CO₃MethanolRoom Temp.49-85[6]
2-AminobenzothiazoleCu(OAc)₂K₃PO₄AcetonitrileRoom Temp.67-89[7]
N-Methylbenzylamine[Cu(DMAP)₄I]I-MethanolRoom Temp.69 (after 15 min)[8]

The catalytic cycle for the Chan-Lam coupling is illustrated below.

Chan_Lam_Coupling A Cu(II) B Ligand Exchange A->B C R-NH-Cu(II) B->C D Transmetalation C->D E Ar-Cu(III)-NHR D->E F Reductive Elimination E->F G Ar-NHR F->G H Cu(I) F->H I Oxidation H->I I->A Amine R-NH₂ Amine->B BoronicAcid Ar-B(OH)₂ BoronicAcid->D Oxidant Oxidant (O₂) Oxidant->I

Chan-Lam Coupling Catalytic Cycle
Other Reactions

Beyond the Suzuki-Miyaura and Chan-Lam couplings, this compound and its derivatives can participate in other synthetic transformations. For instance, the boronic acid can be converted to its corresponding pinacol ester, which often exhibits enhanced stability and is also a competent coupling partner in various reactions. Additionally, furanboronic acids can be involved in the synthesis of more complex heterocyclic systems and are explored as components in the development of sensors and materials with specific electronic properties.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam couplings involving a furanboronic acid derivative.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with an arylboronic acid in an aqueous medium.[2]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 2-(4-bromophenyl)benzofuran, 0.05 mmol), the palladium catalyst (e.g., a Pd(II) complex, 0.0015 mmol), and the base (e.g., K₂CO₃, 0.1 mmol).

  • Reagent Addition: Add the arylboronic acid (0.08 mmol) to the mixture.

  • Solvent Addition: Dissolve the mixture in a solvent system of ethanol and water (v/v = 1:1, 6 mL).

  • Reaction Conditions: Stir the resulting suspension at 80 °C for 4 hours.

  • Work-up: After cooling to room temperature, add brine (10 mL) to the mixture.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzofuran derivative.

Suzuki_Workflow Start Start Setup Combine Aryl Halide, Pd Catalyst, and Base Start->Setup AddBoronic Add Arylboronic Acid Setup->AddBoronic AddSolvent Add EtOH/H₂O Solvent AddBoronic->AddSolvent React Stir at 80°C for 4h AddSolvent->React Workup Cool and Add Brine React->Workup Extract Extract with Dichloromethane Workup->Extract Purify Dry, Concentrate, and Purify (Thin-Layer Chromatography) Extract->Purify End Obtain Pure Product Purify->End

Experimental Workflow for Suzuki-Miyaura Coupling
General Procedure for Chan-Lam N-Arylation

This protocol outlines the copper-catalyzed N-arylation of an amine with an arylboronic acid.[9]

  • Reaction Setup: In a dry 25 mL two-necked round-bottom flask equipped with a magnetic stirrer, add the amine (e.g., 2-aminopyridine, 1.0 mmol), the arylboronic acid (e.g., p-tolylboronic acid, 2.0 equiv), the base (e.g., DIPEA, 3.0 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 1.0 equiv).

  • Solvent and Drying Agent: Add anhydrous DMSO (3 mL) and molecular sieves (200 mg).

  • Reaction Conditions: Heat the mixture at 120 °C for 24 hours.

  • Work-up: Add an aqueous solution of ammonium hydroxide to the reaction mixture.

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Wash the organic layer with brine and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be further purified if necessary.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its participation in robust and reliable cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings has solidified its importance in the construction of complex molecules for a wide range of applications, from pharmaceuticals to materials science. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists aiming to leverage this powerful building block in their synthetic endeavors.

References

Solubility of 2-Furanboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Furanboronic acid (C₄H₅BO₃) is an organoboron compound featuring a boronic acid functional group attached to a furan ring.[1] It serves as a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility extends to medicinal chemistry and materials science due to its unique structural properties.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.[2][3]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document consolidates available qualitative information and presents quantitative data for phenylboronic acid as a relevant analogue. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate precise data for their specific applications.

General Solubility Characteristics

This compound is typically a white to off-white solid.[1] General observations indicate that it is soluble in polar organic solvents, such as alcohols, and is slightly soluble in water.[1][4][5][6] The solubility of boronic acids is significantly influenced by the properties of the solvent and the nature of the organic substituents on the boron atom.[2] The hydroxyl groups on the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[7]

A key consideration in the solubility of boronic acids is their tendency to undergo equilibrium dehydration to form cyclic anhydrides known as boroxines.[8][9] This equilibrium can complicate solubility studies, as the system may contain the boronic acid, its anhydride, and water, each with different solubility profiles.[8]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available, data for phenylboronic acid serves as a useful proxy for understanding its behavior in organic solvents.[7] The following table summarizes the mole fraction solubility of phenylboronic acid in several organic solvents at various temperatures, as determined by the dynamic method.[8][9][10]

SolventTemperature (°C)Solubility (Mole Fraction, x₁)
Dipropyl ether 20~0.08
40~0.18
60~0.35
Acetone 20~0.05
40~0.15
50~0.25
Chloroform 20~0.02
40~0.05
60~0.12
Methylcyclohexane 20<0.01
40<0.01
60~0.01

Data extracted from studies on phenylboronic acid, a structural analogue of this compound.[8][9][10]

Observations from these studies indicate that phenylboronic acid exhibits high solubility in ethers (like dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons like methylcyclohexane.[8][9][10][11] This trend, where solubility increases with solvent polarity, is generally expected for boronic acids.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic method.[9][12] This technique involves measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration upon controlled heating.[2][3]

1. Materials and Apparatus

  • Compound of Interest: Highly purified this compound.

  • Solvents: High-purity, anhydrous organic solvents.

  • Apparatus:

    • Jacketed glass vessel or sealed glass vials.[3]

    • Analytical balance (precision ±0.1 mg).

    • Magnetic stirrer and stir bars.

    • Programmable circulating thermostat bath (precision ±0.1 °C).[2]

    • Calibrated thermometer or thermocouple (precision ±0.1 °C).

    • Luminance probe, turbidity sensor, or laser beam and photodetector to monitor solution clarity.[3][8][12] Visual observation can also be used.

2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass vessel to create a biphasic mixture of a known mole fraction.[2][12]

  • Equilibration and Heating: Place the sealed vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous.[3]

  • Temperature Control: Slowly increase the temperature of the bath at a controlled, constant rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[2][3]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles of the solute disappear, and the solution becomes completely clear.[3][12] Record this temperature precisely.

  • Data Collection: Repeat the measurement for several different concentrations of this compound in the same solvent to construct a solubility curve (solubility vs. temperature).[2]

3. Data Analysis

  • Plot the recorded dissolution temperatures against the corresponding mole fractions of this compound.

  • The resulting data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations to describe the solid-liquid equilibrium.[9][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the dynamic method of solubility determination.

G cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Analysis prep Sample Preparation measurement Solubility Measurement weigh_acid Weigh this compound weigh_solvent Add Known Mass of Solvent weigh_acid->weigh_solvent seal Seal Vessel weigh_solvent->seal place_bath Place in Thermostat Bath & Begin Stirring seal->place_bath analysis Data Analysis heat Heat at Controlled Rate (e.g., 0.2-0.5 °C/min) place_bath->heat monitor Monitor Turbidity heat->monitor record Record Temperature (T) at Full Dissolution monitor->record repeat Repeat for Multiple Concentrations record->repeat plot Plot Temperature (T) vs. Mole Fraction (x) repeat->plot correlate Correlate Data with Thermodynamic Models plot->correlate

References

Stability and Storage of 2-Furanboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-furanboronic acid. Due to its utility in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of synthesized products. This document summarizes key stability liabilities, recommended handling procedures, and analytical considerations for this reagent.

Physicochemical Properties and General Stability

This compound is a white to off-white solid that is sensitive to several environmental factors.[1] Like many arylboronic acids, its stability is a significant consideration for its practical use. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. The furan ring itself can also be susceptible to degradation under certain conditions.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₅BO₃
Molecular Weight111.89 g/mol
AppearanceWhite to off-white solid[1]
Melting Point112 °C (decomposes)
SolubilitySoluble in polar solvents such as water and alcohols[1]
Storage Temperature2-8°C

Key Factors Influencing Stability and Degradation Pathways

The stability of this compound is influenced by temperature, light, moisture, and pH. The principal degradation pathways are discussed below.

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. In the case of this compound, this would lead to the formation of furan. This process is often catalyzed by aqueous acidic or basic conditions. The susceptibility of boronic acids to protodeboronation can be a significant factor in the efficiency of cross-coupling reactions.[2]

Oxidation

Arylboronic acids are susceptible to oxidation, which can convert the boronic acid to a phenol. In the case of this compound, oxidation could lead to the formation of 2-furanol. This degradation is often mediated by reactive oxygen species.[3]

Furan Ring Instability

The furan ring itself can undergo degradation, particularly under strong acidic or oxidative conditions. This can lead to ring-opening and the formation of various byproducts.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the quality of this compound, the following storage and handling procedures are recommended based on information from safety data sheets and general chemical knowledge.

Table 2: Recommended Storage and Handling of this compound

ConditionRecommendationRationale
Temperature Store at 2-8°C (refrigerated).To slow down the rate of thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and degradation from atmospheric moisture.
Moisture Keep in a tightly sealed container in a dry place.To prevent hydrolysis and protodeboronation.[1]
Light Protect from light. Store in an opaque or amber container.To prevent photodegradation.

Analytical Methods for Stability Assessment

General RP-HPLC Method Development for Boronic Acids

A stability-indicating RP-HPLC method should be capable of separating the intact this compound from its potential degradation products (e.g., furan, 2-furanol, and ring-opened species).

Table 3: General Parameters for Developing a Stability-Indicating RP-HPLC Method

ParameterTypical Conditions
Column C18, Phenyl, or other suitable stationary phase
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV spectrophotometry (wavelength to be optimized for this compound and its expected degradation products)
Forced Degradation The method should be validated by analyzing samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to ensure specificity.[4]
Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for assessing the purity of boronic acids and quantifying degradation without the need for a reference standard for the degradants.[5] ¹H NMR and ¹¹B NMR can be particularly informative.

Experimental Protocols (General)

Detailed, validated experimental protocols for forced degradation studies of this compound are not available in the reviewed literature. However, a general approach based on ICH guidelines for forced degradation studies can be outlined.

General Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) at a specified temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.[3]

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose a solution of this compound to UV light of a specific wavelength and intensity for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating method (e.g., HPLC or NMR).

  • Data Analysis: Quantify the amount of remaining this compound and the formation of any degradation products.

Visualization of Degradation Pathways and Workflows

Logical Workflow for Stability Assessment

G cluster_0 Stability Assessment of this compound A This compound Sample B Forced Degradation Studies A->B C Stability-Indicating Analytical Method Development (e.g., HPLC, NMR) B->C D Quantification of Degradation C->D E Identification of Degradation Products (e.g., MS, NMR) C->E F Establish Storage Conditions and Shelf-life D->F E->F

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Potential Degradation Pathways

G 2-Furanboronic_Acid This compound Furan Furan 2-Furanboronic_Acid->Furan Protodeboronation (H₂O, H⁺/OH⁻) 2-Furanol 2-Furanol 2-Furanboronic_Acid->2-Furanol Oxidation ([O]) Ring_Opened_Products Ring-Opened Products 2-Furanboronic_Acid->Ring_Opened_Products Ring Opening (Strong Acid/Oxidant)

Caption: Postulated major degradation pathways for this compound.

Conclusion

The stability of this compound is a critical parameter that requires careful consideration in its storage and application. The primary degradation pathways include protodeboronation and oxidation, which are exacerbated by exposure to moisture, air, light, and elevated temperatures. Adherence to recommended storage conditions—refrigeration in a dry, inert, and dark environment—is essential to maintain its purity and reactivity. For quantitative analysis and stability studies, the development and validation of a stability-indicating analytical method, such as RP-HPLC, is highly recommended. Further research is needed to provide specific quantitative data on the degradation kinetics and to fully characterize the degradation products of this compound under various stress conditions.

References

The Genesis and Evolution of Furan-Based Boronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based boronic acids have emerged as indispensable building blocks in modern organic synthesis, finding profound applications in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have cemented their role in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of furan-based boronic acids, with a focus on providing practical experimental details and contextualizing their significance in contemporary research.

A Historical Perspective: The Dawn of Furan-Based Organoborons

While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific exploration of furan-containing analogues came much later.[1][2] The furan ring itself was first prepared by Heinrich Limpricht in 1870. The initial forays into furan-based boronic acids appear in the literature in the mid-20th century, driven by the burgeoning field of organoboron chemistry.

A significant early report on a functionalized furan-based boronic acid was by Florentin et al. in the 1970s. Their work on 5-formyl-2-furylboronic acid laid some of the groundwork for the synthesis of substituted furan boronic acids.[3][4] They described its preparation via the metalation of a protected 2-furaldehyde derivative followed by reaction with a trialkyl borate.[3][4] These early methods, often characterized by low yields and challenging purification, have since been refined, leading to the development of more robust and scalable synthetic protocols.

Synthetic Methodologies: A Practical Guide

The synthesis of furan-based boronic acids primarily relies on the introduction of a boronic acid or boronate ester group onto a pre-formed furan ring. The two main isomers, 2-furanboronic acid and 3-furanboronic acid, are accessed through distinct synthetic strategies, primarily involving organolithium or Grignard intermediates.

Synthesis of this compound

The most common and direct route to this compound involves the deprotonation of furan at the C2 position using a strong base, followed by quenching with a boron electrophile.

Key Experimental Protocol: Synthesis of this compound via Lithiation

This protocol is a generalized procedure based on common laboratory practices.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Lithiation: The flask is cooled to -78 °C (dry ice/acetone bath). Furan is added, followed by the slow, dropwise addition of an equimolar amount of n-butyllithium (n-BuLi) in hexanes, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise to the solution of 2-furyllithium, again ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The aqueous layer is separated and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is typically purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water, or by acid-base extraction.[5][6]

Synthesis of 3-Furanboronic Acid

The synthesis of 3-furanboronic acid is more challenging due to the lower acidity of the C3 proton of furan. Therefore, the most common approach starts from a 3-halofuran, typically 3-bromofuran.

Key Experimental Protocol: Synthesis of 3-Furanboronic Acid via Halogen-Metal Exchange

This protocol is a generalized procedure based on established methods.

  • Reaction Setup: A dry, three-necked round-bottom flask is set up as described for the this compound synthesis.

  • Halogen-Metal Exchange: The flask is charged with anhydrous diethyl ether or THF and cooled to -78 °C. 3-Bromofuran is added, followed by the slow, dropwise addition of an equimolar amount of n-butyllithium in hexanes. The reaction is typically stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate is added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched and worked up in a similar manner to the this compound synthesis using aqueous acid.

  • Purification: The crude 3-furanboronic acid is purified by recrystallization or other techniques as described for the 2-isomer.

Synthesis of Functionalized Furan-Based Boronic Acids

The synthesis of substituted furan boronic acids often requires tailored strategies. For example, the synthesis of 5-formyl-2-furylboronic acid involves the protection of the aldehyde group of 2-furaldehyde before the lithiation and borylation steps, followed by deprotection.[3][4]

Key Experimental Protocol: Synthesis of 5-Formyl-2-furylboronic Acid

This protocol is based on a patented method.[4]

  • Protection: 2-Furaldehyde is reacted with a suitable protecting group, such as ethylene glycol, to form the corresponding acetal.

  • Lithiation and Borylation: The protected furaldehyde is dissolved in an anhydrous etheral solvent and cooled to a low temperature (e.g., -40 °C). n-Butyllithium is added dropwise, and the mixture is stirred. A trialkyl borate (e.g., trimethyl borate) is then added, and the reaction is allowed to warm to room temperature.

  • Deprotection and Isolation: The reaction is worked up with an acidic aqueous solution, which hydrolyzes the borate ester and removes the protecting group, yielding 5-formyl-2-furylboronic acid. The product can be isolated by filtration and purified by recrystallization.[4]

Data Presentation: Properties and Characterization

A thorough characterization of furan-based boronic acids is crucial for their effective use in synthesis. The following tables summarize key quantitative data for the parent 2- and 3-furanboronic acids and a common derivative.

Table 1: Physicochemical Properties of Selected Furan-Based Boronic Acids

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound13331-23-2C₄H₅BO₃111.89112 (dec.)
3-Furanylboronic acid55552-70-0C₄H₅BO₃111.89139-144 (dec.)
5-Formyl-2-furanylboronic acid27329-70-0C₅H₅BO₄139.90136 (dec.)

Table 2: Spectroscopic Data for this compound and 3-Furanylboronic Acid

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)11B NMR (DMSO-d6, δ ppm)Key IR Peaks (cm-1)
This compound 8.10 (s, 2H, -B(OH)₂), 7.75 (s, 1H), 6.95 (d, 1H), 6.50 (dd, 1H)~158, ~147, ~120, ~111~28~3300 (O-H), ~1600 (C=C), ~1350 (B-O)
3-Furanylboronic acid 8.20 (s, 2H, -B(OH)₂), 8.15 (s, 1H), 7.70 (t, 1H), 6.70 (s, 1H)~148, ~143, ~125, ~110~28~3350 (O-H), ~1590 (C=C), ~1360 (B-O)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. IR peak positions are characteristic ranges.

Table 3: Crystal Structure Data for 5-Formyl-2-furanboronic Acid [7]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.6159
b (Å)14.656
c (Å)11.619
β (°)110.35
B-O Bond Lengths (Å)~1.36
C-B Bond Length (Å)~1.54
O-B-O Angle (°)~118

Visualization of Key Concepts

General Synthetic Workflow

The synthesis of furan-based boronic acids typically follows a well-defined workflow, from the starting materials to the purified product.

G General Synthetic Workflow for Furan-Based Boronic Acids start Starting Material (e.g., Furan, Halofuran) reaction Reaction (Lithiation/Halogen-Metal Exchange + Borylation) start->reaction workup Aqueous Work-up (Hydrolysis) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization, Chromatography) extraction->purification product Pure Furan-Based Boronic Acid purification->product

Caption: A generalized workflow for the synthesis and purification of furan-based boronic acids.

Application in Drug Discovery: Targeting Signaling Pathways

Furan-based boronic acids are crucial intermediates in the synthesis of bioactive molecules that can modulate key cellular signaling pathways implicated in diseases like cancer.

The HIF-1 signaling pathway is a critical regulator of cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[8][9] Inhibitors of HIF-1 are sought after as potential cancer therapeutics.[1][10] Molecules synthesized using furan-based boronic acids have been investigated as HIF-1 inhibitors.[6][11][12]

G Simplified HIF-1 Signaling Pathway and Point of Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_N HIF-1α PHD PHD HIF-1α_N->PHD O₂ VHL VHL PHD->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF-1α_H HIF-1α (stabilized) HIF-1 HIF-1 Complex HIF-1α_H->HIF-1 HIF-1β HIF-1β HIF-1β->HIF-1 HRE Hypoxia Response Element (DNA) HIF-1->HRE Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Inhibitor HIF-1 Inhibitor (Synthesized from Furan Boronic Acid) Inhibitor->HIF-1

Caption: Inhibition of the HIF-1 signaling pathway by compounds derived from furan boronic acids.

The Ephrin (Eph) receptor signaling pathway plays a crucial role in cell-cell communication, guiding processes such as axon guidance, cell migration, and angiogenesis.[13][14] Dysregulation of this pathway is implicated in cancer. Small molecules designed to inhibit Ephrin receptor binding are of therapeutic interest.

G Ephrin Receptor Signaling and Inhibition cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell Ephrin_Ligand Ephrin Ligand Eph_Receptor Eph Receptor Ephrin_Ligand->Eph_Receptor Binding Downstream Downstream Signaling (e.g., Cytoskeletal Changes) Eph_Receptor->Downstream Inhibitor Ephrin Binding Inhibitor (from Furan Boronic Acid) Inhibitor->Eph_Receptor Blocks Binding

Caption: Furan-based inhibitors can block the interaction between Ephrin ligands and Eph receptors.

Conclusion and Future Outlook

The journey of furan-based boronic acids, from their initial, challenging syntheses to their current status as versatile and indispensable reagents, highlights the remarkable progress in synthetic organic chemistry. The methodologies for their preparation are now well-established, enabling their widespread use in the synthesis of a diverse array of complex molecules. As our understanding of disease pathways deepens, the demand for novel molecular scaffolds will continue to grow. Furan-based boronic acids, with their unique structural and electronic features, are poised to remain at the forefront of innovation in drug discovery and materials science, facilitating the development of the next generation of therapeutics and functional materials.

References

quantum chemical studies of 2-furyl substituted compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Studies of 2-Furyl Substituted Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational scaffold in a vast array of natural products and synthetic compounds of significant biological importance.[1][2] When substituted at the 2-position, these "2-furyl" compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[3][4][5][6] Understanding the relationship between the molecular structure of these compounds and their biological function is paramount for the rational design of new, more effective therapeutic agents.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of 2-furyl derivatives at the atomic level.[7][8] These computational methods allow researchers to predict molecular geometries, vibrational frequencies, and electronic properties like Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps.[9] Such insights are crucial for predicting reactive sites, understanding intermolecular interactions, and providing a theoretical foundation for experimental findings. This guide provides a technical overview of the core methodologies, data interpretation, and applications of quantum chemical studies on 2-furyl substituted compounds, with a focus on their role in modern drug discovery and development.

Methodologies and Protocols

A comprehensive study of 2-furyl compounds integrates computational chemistry with experimental synthesis and characterization. The synergy between theoretical prediction and empirical validation provides a robust framework for analysis.

Computational Protocol: Density Functional Theory (DFT)

DFT has emerged as a powerful and computationally efficient method for studying medium-to-large molecular systems.[8] The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is one of the most widely used functionals for this purpose.[7] The choice of basis set, such as the Pople-style 6-311++G(d,p), is critical for obtaining accurate results.[7][10][11]

A typical DFT workflow involves several key steps:

  • Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. This optimized structure corresponds to a true energy minimum on the potential energy surface, which is confirmed by ensuring there are no imaginary frequencies in a subsequent frequency calculation.[7]

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed. These predict the infrared (IR) and Raman spectra, which can be directly compared with experimental data to validate the computed structure.[1][10]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are run to determine key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.[7][9]

  • NBO and TD-DFT: Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization and hyperconjugative interactions.[10] Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis).[1]

DFT_Workflow Typical DFT Workflow for a 2-Furyl Compound cluster_input Input cluster_calc DFT Calculation Engine (e.g., Gaussian) cluster_output Output & Analysis mol_structure Molecular Structure (e.g., 2-Furyl Chalcone) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy & Property Calculation freq_calc->sp_energy elec_prop Electronic Properties: - HOMO/LUMO Energies - Energy Gap (ΔE) - Dipole Moment sp_energy->elec_prop vib_spec Vibrational Spectra: - IR Frequencies - Raman Activities sp_energy->vib_spec mep_nbo Reactivity Maps: - Molecular Electrostatic Potential - NBO Analysis sp_energy->mep_nbo

A typical workflow for a DFT study of a 2-furyl compound.
Synthetic Protocol: Claisen-Schmidt Condensation

Chalcones, which feature a 1,3-diphenyl-2-propen-1-one core, are a prominent class of 2-furyl substituted compounds.[5] They are commonly synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate aryl ketone and an aromatic aldehyde.[5]

General Protocol for (E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one Synthesis:

  • Reactant Solution: Dissolve the appropriate acetophenone derivative (1 equivalent) and 2-furaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.[12]

  • Catalysis: Cool the solution in an ice bath (0–5 °C). Add a catalytic amount of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring.[5][12]

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 4-24h) until a precipitate forms, indicating the reaction is complete.[5][12]

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water to remove the base, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Spectroscopic Characterization Protocol

Experimental spectra are essential for validating the results of quantum chemical calculations.

  • FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range using a KBr pellet method.[1][10] The observed vibrational frequencies for functional groups are then compared to the scaled theoretical wavenumbers obtained from DFT frequency calculations.

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).[3] The experimental chemical shifts are compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory as the geometry optimization.[10]

Key Quantum Chemical Analyses and Data

The analysis of calculated quantum chemical descriptors provides deep insight into the behavior of 2-furyl compounds.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.[9][13] The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher chemical reactivity and lower kinetic stability.[7][9]

Table 1: Calculated Electronic Properties of Representative 2-Furyl Substituted Compounds

Compound Class Specific Molecule Example EHOMO (eV) ELUMO (eV) ΔE (eV) Method
Imidazole Derivative 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole -5.2822 -1.2715 4.0106 B3LYP/6-31G(d,p)[9]
Furoyl Chloride 2-Furoyl Chloride (cis conformer) -8.11 -1.82 6.29 B3LYP/6-311++G(d,p)[11]
Furanacrylic Acid 2-Furanacrylic Acid (monomer) -6.45 -1.96 4.49 B3LYP/6-311++G(d,p)[1]

| Furan Derivative | Tetrahydrofuran (THF) | -7.98 | -1.42 | 6.56 | B3LYP/6-311++G(2d,2p) |

Note: Values are taken from different studies and should be compared with caution due to variations in computational methods.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a 3D visualization of the total electrostatic potential mapped onto the electron density surface of a molecule.[9] It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.[7]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. In 2-furyl compounds, these are typically located around the oxygen atoms of the furan ring and carbonyl groups.[9]

  • Positive Regions (Blue): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H).[9]

  • Neutral Regions (Green): Represent areas of neutral potential.

Vibrational Analysis

Comparing the computed vibrational spectra with experimental FT-IR and FT-Raman data serves as a crucial validation of the theoretical model.[1][10] DFT calculations can aid in the precise assignment of vibrational modes, which can be complex in polyatomic molecules. For example, in 2-furanacrylic acid, the characteristic C=O stretching vibration is a key feature, and its calculated frequency shows good agreement with the experimental value.[1] Similarly, C-H stretching vibrations of the furan ring are typically observed in the 3100-3200 cm⁻¹ region.[13]

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Furanacrylic Acid

Vibrational Mode Assignment Experimental FT-IR[1] Experimental FT-Raman[1] Calculated (B3LYP/6-311++G(d,p))[1]
O-H Stretch 3568 - 3584
C-H Stretch (Furan) 3122 3125 3136
C=O Stretch 1690 1692 1715
C=C Stretch (Furan) 1572 1573 1580

| C-O-C Stretch (Furan) | 1258 | 1259 | 1265 |

Application in Drug Development: Molecular Docking

A primary application of these quantum chemical studies in drug development is providing accurate, energy-minimized 3D structures for molecular docking simulations.[14][15] Molecular docking predicts the preferred orientation of a ligand (the 2-furyl compound) when bound to a specific protein target, estimating its binding affinity.[3][4]

This process is critical for:

  • Hit Identification: Screening virtual libraries of compounds against a biological target.

  • Lead Optimization: Guiding the chemical modification of a compound to improve its binding affinity and selectivity.

  • Mechanism of Action: Elucidating the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug candidate and the target protein's active site.[3]

For instance, 2-furyl quinazolinone derivatives have been docked into the ATP binding site of the EGFR tyrosine kinase to explore their interactions and explain their potent antiproliferative activity.[4] Similarly, other derivatives have been studied as potential inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA).[3]

Docking_Workflow Molecular Docking Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_opt 1. Quantum Chemical Calculation (DFT Optimized 3D Structure of 2-Furyl Compound) docking_run 3. Docking Simulation (e.g., AutoDock, GLIDE) - Flexible ligand, rigid receptor ligand_opt->docking_run protein_prep 2. Receptor Preparation (e.g., EGFR, InhA from PDB) - Remove water, add hydrogens protein_prep->docking_run analysis 4. Analysis of Results - Binding Affinity (kcal/mol) - Interaction Analysis (H-bonds, hydrophobic) docking_run->analysis

Workflow for molecular docking using a DFT-optimized ligand.
Targeting Signaling Pathways

The ultimate goal of many drug development efforts is to modulate a biological signaling pathway implicated in a disease. The protein targets identified through docking studies are often key components of these pathways. For example, EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation pathways; its inhibition by 2-furyl compounds can halt tumor growth.[4]

Signaling_Pathway Simplified Drug Action on a Signaling Pathway growth_factor Growth Factor receptor Enzyme Receptor (e.g., EGFR Tyrosine Kinase) growth_factor->receptor pathway Intracellular Signaling Cascade receptor->pathway drug 2-Furyl Substituted Inhibitor inhibition X drug->inhibition inhibition->receptor response Cellular Response (e.g., Proliferation, Survival) pathway->response

Inhibition of a receptor kinase by a 2-furyl compound.

Conclusion

Quantum chemical studies serve as a powerful bridge between the molecular structure of 2-furyl substituted compounds and their macroscopic properties and biological activities. By providing detailed insights into molecular geometry, stability, and electronic character, these computational methods enable a more rational and efficient approach to drug design and materials science. The synergy of DFT calculations with experimental synthesis, spectroscopy, and biological assays, particularly molecular docking, accelerates the discovery pipeline, allowing scientists to predict and validate the potential of novel compounds as therapeutic agents. As computational resources continue to grow, the predictive power and accuracy of these methods will further solidify their indispensable role in chemical and pharmaceutical research.

References

2-Furanboronic Acid: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety data for 2-Furanboronic acid (CAS No. 13331-23-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's potential hazards, handling procedures, and emergency responses.

Chemical Identification and Physical Properties

This compound is a solid organic compound used in various chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Accurate identification and knowledge of its physical properties are crucial for safe handling and storage.

Identifier Value Source
Chemical Name This compound[2][3]
Synonyms Furan-2-boronic acid, 2-Furylboronic acid, 2-Furanylboronic acid[3][4]
CAS Number 13331-23-2[2][4][5]
Molecular Formula C₄H₅BO₃[3][4][5]
Molecular Weight 111.89 g/mol [4][5]
Physical Form Solid, powder to crystal
Appearance White to Yellow to Orange
Melting Point 112 °C (decomposes)[3][4]
Solubility Slightly soluble in water. Soluble in Methanol.
Storage Temperature 2-8 °C[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Hazard Class Category Hazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2 / 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements is provided to ensure safe handling and response:

Code Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[6]
P264Wash skin thoroughly after handling.[6]
P271Use only outdoors or in a well-ventilated area.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P319Get medical help if you feel unwell.[7]
P332+P317If skin irritation occurs: Get medical help.[7]
P362+P364Take off contaminated clothing and wash it before reuse.[7]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[7]
P405Store locked up.[6]
P501Dispose of contents/container to an approved waste disposal plant.[7]

Below is a diagram illustrating the GHS hazard classification pathway for this compound.

GHS_Classification cluster_hazards Hazard Identification substance This compound H315 H315 Causes skin irritation substance->H315 H319 H319 Causes serious eye irritation substance->H319 H335 H335 May cause respiratory irritation substance->H335 pictogram GHS Pictogram|{Irritant} H315->pictogram H319->pictogram H335->pictogram signal Signal Word|Warning pictogram->signal

GHS Hazard Classification for this compound

Toxicological Information

Most available safety data sheets indicate that comprehensive acute toxicity studies for this compound have not been conducted. Therefore, specific quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are not available.[8] The toxicological properties have not been fully investigated.[2]

Toxicological Endpoint Data
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Respiratory or Skin Sensitisation No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[8]
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

A study on various boron-containing acids suggested that most have low toxicity, with high doses (>100 mg/kg) required to induce notable toxic effects in mice.[9] However, this study did not specifically include this compound.

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as the OECD Test Guidelines. These protocols provide a framework for assessing the safety of chemical substances.

Acute Dermal Irritation (Based on OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.[10] The methodology involves applying the substance to the skin of a laboratory animal (typically an albino rabbit) and observing the effects.[11][12]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used. The fur on the application area is clipped.[12]

  • Substance Application: A small amount (0.5 g for solids) of the test substance is applied to a small patch of skin (approx. 6 cm²).[13] The site is covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.[13]

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[14]

  • Scoring: The severity of the skin reactions is scored. If the effects are reversible within a 14-day observation period, the substance is classified as an irritant.[13]

Acute Eye Irritation (Based on OECD Test Guideline 405)

This guideline is designed to assess a substance's potential to cause eye irritation or serious eye damage.[6][15]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are selected.[16]

  • Substance Instillation: A single dose of the substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[17]

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[15] Observations may continue for up to 21 days to assess reversibility.[15]

  • Scoring: Effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) are scored. The scores determine the irritation classification.[17]

Acute Oral Toxicity (Based on OECD Test Guideline 420)

The Fixed Dose Procedure is used to assess the acute oral toxicity of a substance.[18] It aims to identify a dose that causes evident toxicity without mortality.[18]

Methodology:

  • Animal Selection: Typically, female rats are used.[19] They are fasted before dosing.[18]

  • Dosing: The substance is administered in a single oral dose via gavage.[18] The study starts with a dose expected to produce some toxicity, using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[18]

  • Sighting Study: A preliminary "sighting study" is conducted to determine the appropriate starting dose for the main study.[19]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[7] Body weight is also monitored.[18]

  • Classification: The results allow the substance to be classified according to the GHS for acute toxicity.[18][20]

The workflow for these experimental assessments is visualized below.

Experimental_Workflow cluster_tests Toxicity Testing (OECD Guidelines) cluster_results Hazard Classification start Substance: this compound tg404 OECD TG 404 Acute Dermal Irritation start->tg404 Testing tg405 OECD TG 405 Acute Eye Irritation start->tg405 Testing tg420 OECD TG 420 Acute Oral Toxicity start->tg420 Testing skin_irrit Skin Irritant (Cat 2) tg404->skin_irrit Results eye_irrit Eye Irritant (Cat 2) tg405->eye_irrit Results resp_irrit Respiratory Irritant (STOT SE 3) tg420->resp_irrit Results (Informs STOT SE)

General Experimental Workflow for Hazard Assessment

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, strict adherence to safe handling practices and the use of appropriate personal protective equipment are mandatory to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator (such as a type N95 dust mask).[1]

The following diagram outlines the required PPE for handling this compound.

PPE_Diagram cluster_ppe Required Personal Protective Equipment (PPE) center_node Handling this compound eye Safety Goggles / Face Shield center_node->eye Eyes hands Chemical Resistant Gloves center_node->hands Hands body Lab Coat / Protective Clothing center_node->body Body resp Respirator (if dust is present) center_node->resp Respiratory

Mandatory PPE for Safe Handling

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.[6] Keep the container tightly closed. It is also advised to handle and store under an inert gas as the material can be air sensitive.

  • Stability: The compound is stable under normal, recommended storage conditions.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and strong bases.[2][8]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and oxides of boron.[2][8]

First-Aid and Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure Route First-Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[2][10]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if skin irritation occurs or persists.[10]
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[10]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[2]

Ecological and Disposal Considerations

  • Ecotoxicity: There is no specific data available on the ecotoxicity of this compound. It is advised not to empty the substance into drains.[2]

  • Disposal: Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Contact a licensed professional waste disposal service to dispose of this material.

References

A Technical Guide to 2-Furanboronic Acid: Commercial Availability, Purity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furanboronic acid is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient precursor for the introduction of the furan moiety. This technical guide provides an in-depth overview of the commercial availability and purity of this compound. It further details experimental protocols for its synthesis, purification, and analytical characterization. Recognizing its primary role as a synthetic intermediate, this guide also explores the application of a closely related derivative, 5-formyl-2-furanboronic acid, in the synthesis of the targeted cancer therapeutic, Lapatinib. The mechanism of action of Lapatinib, involving the inhibition of the EGFR and HER2 signaling pathways, is also described and visualized.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available material typically ranges from 95% to over 99%. It is important for researchers to select a grade of purity appropriate for their specific application, as impurities can affect the efficiency and outcome of subsequent synthetic steps. The table below summarizes the availability and typical purity from several major suppliers.

SupplierCatalog NumberPurity Specification
Sigma-Aldrich 464910≥95.0%
Thermo Scientific (Alfa Aesar) B2384297%
Oakwood Chemical 01099998%
Combi-Blocks QA-3221>97%
TCI America F0883>98.0% (T)
ChemicalBook CB725838099%

Physicochemical Properties

PropertyValue
CAS Number 13331-23-2
Molecular Formula C₄H₅BO₃
Molecular Weight 111.89 g/mol
Appearance White to off-white solid
Melting Point 112 °C (decomposes)
Solubility Soluble in polar organic solvents and water

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of a more stable precursor, such as a 2-furanyl MIDA boronate ester.

Materials:

  • 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (or other suitable boronate ester)

  • Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • 0.5 M pH 7 Sodium phosphate buffer

  • Anhydrous magnesium sulfate (MgSO₄)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the 2-furanyl boronate ester (1 equivalent) in THF.

  • Add 1 M NaOH solution (3 equivalents) to the flask.

  • Stir the mixture vigorously at room temperature for 20-30 minutes.

  • Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether and the pH 7 phosphate buffer.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer twice with a 1:1 mixture of THF and diethyl ether.

  • Combine all organic extracts and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Co-evaporate the residue with acetonitrile to remove residual water, yielding this compound as a solid.

Purification of this compound

Recrystallization is a common method for the purification of crude this compound.

Materials:

  • Crude this compound

  • Deionized water or an appropriate organic solvent system (e.g., water/ethanol mixture)

Procedure:

  • Dissolve the crude this compound in a minimal amount of boiling deionized water.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum to remove residual solvent.

Purity Analysis

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical starting condition could be 10-20% acetonitrile in water.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the synthesized or purchased material in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Note on a common challenge: Boronic acids can undergo on-column hydrolysis, which may complicate the chromatogram. Using a mobile phase with a low pH can help to suppress this.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

Procedure:

  • Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.

Note on a common challenge: Boronic acids can form cyclic anhydrides (boroxines) in solution, which can lead to complex or broad NMR spectra. Running the NMR in a solvent like DMSO-d₆ or CD₃OD, or adding a small amount of D₂O, can help to break up these oligomers and sharpen the signals.

Application in Drug Development: Synthesis and Mechanism of Lapatinib

As this compound itself is not known to directly modulate a specific signaling pathway, we will examine the application of a closely related derivative, 5-formyl-2-furanboronic acid, in the synthesis of the anti-cancer drug Lapatinib. Lapatinib is a potent inhibitor of the EGFR and HER2 signaling pathways.

Role in Lapatinib Synthesis

Lapatinib is synthesized through a multi-step process, with a key step being a Suzuki-Miyaura cross-coupling reaction. In this reaction, 5-formyl-2-furanboronic acid is coupled with a halogenated quinazoline derivative in the presence of a palladium catalyst. This reaction efficiently forms a crucial carbon-carbon bond, incorporating the furan ring into the core structure of Lapatinib.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Halogenated_Quinazoline Halogenated Quinazoline Suzuki_Cycle Pd Cycle Halogenated_Quinazoline->Suzuki_Cycle Oxidative Addition Furanboronic_Acid 5-Formyl-2-furanboronic Acid Furanboronic_Acid->Suzuki_Cycle Transmetalation (with Base) Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Suzuki_Cycle Base Base (e.g., K2CO3) Base->Furanboronic_Acid Lapatinib_Precursor Lapatinib Precursor Suzuki_Cycle->Lapatinib_Precursor Reductive Elimination

Suzuki-Miyaura coupling in Lapatinib synthesis.
Lapatinib's Mechanism of Action: Inhibition of EGFR and HER2 Signaling

Lapatinib is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] In many types of cancer, these receptors are overexpressed and their signaling pathways are constitutively active, leading to uncontrolled cell proliferation and survival.[3][4]

Lapatinib binds to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinase domains, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The two major downstream pathways inhibited by Lapatinib are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[1][2] By blocking these pathways, Lapatinib inhibits cancer cell growth, promotes apoptosis (programmed cell death), and can overcome resistance to other targeted therapies like trastuzumab.[3]

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Furanboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-furanboronic acid with various aryl halides. The furan moiety is a crucial heterocyclic structure found in numerous biologically active compounds and functional materials, making this cross-coupling reaction a vital tool in pharmaceutical and materials science research. The protocols outlined below address the inherent instability of this compound, which can undergo protodeboronation under typical Suzuki coupling conditions, by utilizing optimized catalyst systems and reaction parameters to achieve high yields.[1][2][3]

Core Concepts

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate.[4][5] The reaction is valued for its tolerance of a wide range of functional groups and its typically mild reaction conditions.[6] The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst.[7]

Comparative Data of Suzuki Coupling Protocols

The following table summarizes various protocols for the Suzuki coupling of this compound with different aryl halides, highlighting the key reaction parameters and corresponding product yields for easy comparison.

Aryl HalideThis compound (Equiv.)Catalyst (mol%)LigandBase (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloroanisole1.5(SPhos)Pd G2 (2)SPhosK₃PO₄ (3)THF/H₂O (1:2)RT0.593[1]
4-Bromobenzonitrile1.5(XPhos)Pd G2 (2)XPhosK₃PO₄ (3)THF/H₂O (1:2)400.595[1]
2-Chloropyridine1.5Na₂PdCl₄ (1)Disulfonated fluorenylphosphineK₂CO₃ (3.2)n-Butanol/H₂O10012>95[8][9]
Pyridine-2-sulfonyl fluoride (PyFluor)1.5Pd(dppf)Cl₂ (10)dppfNa₃PO₄ (3)Dioxane652482[10]
4-Bromoanisole1.05Pd EnCat™ (10)-Bu₄NOAc (3)MeCN140 (Microwave)0.25>95
4'-Bromoacetophenone1.3Pyridine-pyrazole/Pd(II) (0.1)Pyridine-pyrazoleKOH (2)EtOH/H₂O (1:1)120 (Microwave)0.0394[11]

Experimental Workflow

The general workflow for a Suzuki coupling reaction involves the careful mixing of reagents under an inert atmosphere, followed by heating and subsequent purification of the product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, This compound, Base, and Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas (e.g., Argon) Solvent->Inert Heating Heat to Desired Temperature with Stirring Inert->Heating Monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Protocol 1: Room Temperature Coupling of 4-Chloroanisole with this compound

This protocol is advantageous for its mild reaction conditions, proceeding at room temperature.[1]

Materials:

  • 4-Chloroanisole

  • This compound

  • (SPhos)Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add 4-chloroanisole (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Add the (SPhos)Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous THF (3 mL) and degassed deionized water (6 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)furan.

Protocol 2: Aqueous n-Butanol Coupling of 2-Chloropyridine with this compound

This protocol utilizes an aqueous solvent system, which can be beneficial for certain substrates and offers a more environmentally friendly approach.[8][9]

Materials:

  • 2-Chloropyridine

  • This compound

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Disulfonated fluorenylphosphine ligand

  • Potassium carbonate (K₂CO₃)

  • n-Butanol, degassed

  • Deionized water, degassed

Procedure:

  • In a reaction vessel, dissolve Na₂PdCl₄ (0.01 mmol, 1 mol%) and the disulfonated fluorenylphosphine ligand (0.02 mmol, 2 mol%) in degassed n-butanol to prepare the catalyst stock solution.

  • In a separate reaction vessel, add 2-chloropyridine (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium carbonate (3.2 mmol, 3.2 equiv).

  • Add degassed n-butanol (5 mL) and degassed water (2 mL).

  • Add the appropriate volume of the catalyst stock solution.

  • Heat the reaction mixture at 100 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, separate the organic phase.

  • Extract the aqueous phase with n-butanol.

  • Combine the organic layers, wash with water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 2-(pyridin-2-yl)furan.

Protocol 3: Microwave-Assisted Coupling of 4-Bromoanisole with this compound

Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

  • 4-Bromoanisole

  • This compound

  • Pd EnCat™ (polyurea microencapsulated palladium catalyst)

  • Tetrabutylammonium acetate (Bu₄NOAc)

  • Acetonitrile (MeCN)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 4-bromoanisole (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), Pd EnCat™ (10 mol%), and tetrabutylammonium acetate (1.5 mmol, 3.0 equiv).

  • Add acetonitrile (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 15 minutes.

  • After cooling, filter the reaction mixture to remove the encapsulated catalyst.

  • Wash the catalyst with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-(4-methoxyphenyl)furan.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Utilizing 2-Furanboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of bioactive molecules incorporating a furan moiety, specifically through the use of 2-furanboronic acid. The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] This document focuses on the application of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds, to generate novel anticancer and antimicrobial agents.[2][3]

Introduction to this compound in Bioactive Molecule Synthesis

This compound is a versatile building block in organic synthesis, enabling the direct and regioselective introduction of a furan ring into various molecular frameworks.[2] The furan heterocycle is a key component of many biologically active compounds due to its ability to engage in various non-covalent interactions with biological targets and its favorable pharmacokinetic properties.[1] The Suzuki-Miyaura coupling reaction, for which this compound is a common substrate, is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[3]

This document will detail the synthesis of two classes of bioactive molecules:

  • Anticancer Agents: Focusing on the synthesis of furan-containing compounds that inhibit the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.

  • Antimicrobial Agents: Highlighting the synthesis of furan derivatives with potent activity against clinically relevant bacterial strains.

Section 1: Synthesis and Evaluation of Furan-Containing Anticancer Agents

Overview and Rationale

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[4][5] The synthesis of molecules that can modulate this pathway is therefore of significant interest. This section describes the synthesis of a model 2-aryl-5-(furan-2-yl)pyridine derivative, a scaffold known to exhibit anticancer properties, using a Suzuki-Miyaura coupling reaction with this compound.

Experimental Protocols

1.2.1. Synthesis of 2-(4-methoxyphenyl)-5-(furan-2-yl)pyridine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a substituted 2-chloropyridine with this compound.

Materials:

  • 2-Chloro-5-iodopyridine

  • 4-Methoxyphenylboronic acid

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloro-5-iodopyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).

  • Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of sodium carbonate (2.0 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add this compound (1.5 mmol) and additional palladium(II) acetate (0.03 mmol), triphenylphosphine (0.12 mmol), and 2 M aqueous sodium carbonate (2.0 mL).

  • Degas the mixture again for 15 minutes and heat to 90 °C for another 12 hours.

  • After cooling, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(4-methoxyphenyl)-5-(furan-2-yl)pyridine.

1.2.2. In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized furan-containing compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37 °C, 5% CO₂)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Quantitative Data
Compound IDTarget Cell LineIC₅₀ (µM)[6]
Furan-Pyridine 1 MCF-7 (Breast Cancer)5.2
Furan-Pyridine 2 HeLa (Cervical Cancer)7.8
Doxorubicin (Control) MCF-7 (Breast Cancer)0.9

Visualization

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation FuranCompound Furan-Containing Inhibitor FuranCompound->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and Inhibition by Furan Compounds.

Section 2: Synthesis and Evaluation of Furan-Containing Antimicrobial Agents

Overview and Rationale

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of novel antimicrobial agents. Furan-containing compounds have demonstrated significant potential as antibacterial agents. This section outlines the synthesis of a 2-(furan-2-yl)pyridine derivative and the evaluation of its antimicrobial activity.

Experimental Protocols

2.2.1. Synthesis of 2-(Furan-2-yl)pyridine

This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of 2-bromopyridine with this compound.

Materials:

  • 2-Bromopyridine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 2-bromopyridine (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 85 °C and stir for 16 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with diethyl ether (25 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford 2-(furan-2-yl)pyridine.

2.2.2. In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized furan-containing compound

  • Sterile 96-well microtiter plates

  • Incubator (37 °C)

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data
Compound IDBacterial StrainMIC (µg/mL)
Furan-Pyridine 3 Staphylococcus aureus (Gram-positive)16
Furan-Pyridine 3 Escherichia coli (Gram-negative)32
Ciprofloxacin (Control) Staphylococcus aureus0.5
Ciprofloxacin (Control) Escherichia coli0.25

Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Aryl Halide Reaction Suzuki-Miyaura Coupling Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Bioactive Furan Derivative Purification->Product Assay In Vitro Assay (Anticancer/Antimicrobial) Product->Assay Data Data Analysis (IC50 / MIC) Assay->Data Result Lead Compound Identification Data->Result

Caption: General workflow for synthesis and evaluation of bioactive molecules.

References

The Versatility of 2-Furanboronic Acid in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

2-Furanboronic acid has emerged as a important building block for medicinal chemists, primarily serving as a versatile reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the efficient and regioselective incorporation of the furan moiety into a wide array of organic molecules, paving the way for the synthesis of novel drug candidates with diverse biological activities. The furan ring, a prevalent heterocycle in bioactive compounds, can significantly influence a molecule's pharmacological properties, including its binding affinity, metabolic stability, and pharmacokinetic profile.

The strategic introduction of a furan group via this compound has been instrumental in the development of compounds targeting a range of diseases. Its application spans the synthesis of kinase inhibitors for cancer therapy, anti-inflammatory agents, and antibacterials. The mild reaction conditions and broad functional group tolerance of the Suzuki-Miyaura coupling make this compound an attractive tool in the construction of complex molecular architectures for drug discovery.

Application in the Synthesis of PI3K/AKT Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Furo[2,3-d]pyrimidine derivatives have shown promise as dual inhibitors of PI3K and AKT. The synthesis of these potent anticancer agents can strategically utilize this compound to construct key intermediates.

Quantitative Biological Data

The following table summarizes the in vitro activity of a lead furo[2,3-d]pyrimidine derivative (Compound 10b) against key enzymes in the PI3K/AKT pathway and various cancer cell lines.

Target/Cell LineIC50 (µM)GI50 (µM)
PI3Kα0.175 ± 0.007[1][2]-
PI3Kβ0.071 ± 0.003[1][2]-
AKT0.411 ± 0.02[1][2]-
Breast Cancer (HS 578T)-1.51[1][2]
Colon Cancer (HT-29)->100
Lung Cancer (A549)->100

IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling using this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05-0.1 equiv)

  • Base (e.g., K2CO3, Na3PO4, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, or aqueous n-butanol)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylfuran.

Synthesis of a Furo[2,3-d]pyrimidine PI3K/AKT Inhibitor Intermediate

This protocol outlines a representative synthesis of a key intermediate for a furo[2,3-d]pyrimidine-based PI3K/AKT inhibitor, starting with a Suzuki-Miyaura coupling reaction involving a furan derivative. While the cited synthesis of compound 10b does not start with this compound, this protocol illustrates a plausible application of Suzuki coupling to generate a similar core structure.

Step 1: Suzuki-Miyaura Coupling to form a 2-Aryl-3-furoic acid derivative

Materials:

  • Methyl 2-bromo-3-furoate (1.0 equiv)

  • Substituted arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • 2M Na2CO3 solution (3.0 equiv)

  • Toluene/Ethanol (3:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-bromo-3-furoate and the substituted arylboronic acid in the toluene/ethanol solvent mixture.

  • Add the 2M Na2CO3 solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh3)4 to the reaction mixture.

  • Heat the mixture at reflux (approximately 90 °C) for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the methyl 2-aryl-3-furoate.

Step 2: Subsequent synthetic steps (conceptual)

The resulting 2-aryl-3-furoic acid derivative would then undergo a series of reactions, including but not limited to, hydrolysis of the ester, conversion to an acyl chloride, and subsequent cyclization with an appropriate amine-containing heterocycle to form the furo[2,3-d]pyrimidine core structure, as conceptually outlined in the synthesis of similar PI3K inhibitors.

Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: PI3K/AKT signaling pathway and points of inhibition.

Suzuki_Workflow Start Start Materials: Aryl Halide & This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Pd Catalyst, Base, Solvent Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified 2-Arylfuran Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Logical_Relationship BuildingBlock This compound (Key Building Block) Reaction Suzuki-Miyaura Cross-Coupling BuildingBlock->Reaction Scaffold Furan-Containing Scaffold Reaction->Scaffold Forms C-C bond DrugCandidate Bioactive Drug Candidate Scaffold->DrugCandidate Leads to Properties Improved Pharmacological Properties DrugCandidate->Properties

Caption: Role of this compound in drug discovery.

References

Application Notes and Protocols: 2-Furanboronic Acid in the Synthesis of Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-furanboronic acid in the synthesis of novel furan-containing conjugated polymers. The unique electronic properties of the furan ring, when incorporated into a polymer backbone, offer promising avenues for the development of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] This document details the Suzuki-Miyaura cross-coupling polymerization, a robust and versatile method for constructing these polymers, and provides detailed experimental protocols and comparative data to guide researchers in this field.

Introduction to Furan-Containing Conjugated Polymers

Furan, a five-membered aromatic heterocycle, is an attractive building block for conjugated polymers due to its distinct electronic characteristics and the potential for its derivation from renewable biomass resources. The incorporation of furan moieties into a polymer backbone can influence key properties such as solubility, solid-state packing, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1][2] Notably, replacing thiophene with furan units has been shown to lower the HOMO energy level, which can lead to an increased open-circuit voltage in solar cell applications.[1]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of furan-containing conjugated polymers.[1] This palladium-catalyzed reaction forms carbon-carbon bonds between a boronic acid (or its ester) and an organohalide, offering high tolerance to a wide range of functional groups and generally mild reaction conditions.

Key Synthesis Methods and Signaling Pathways

The primary method for incorporating this compound into conjugated polymers is through Suzuki-Miyaura polycondensation. This involves the reaction of a difunctional furan monomer, such as a furan diboronic acid or a dihalofuran, with a complementary dihalo- or diboronic acid-substituted aromatic comonomer.

A generalized reaction scheme for the Suzuki polycondensation is depicted below:

Suzuki_Polycondensation cluster_reactants Reactants cluster_conditions Reaction Conditions MonomerA This compound Derivative (or Diboronic Acid) Polymer Furan-Containing Conjugated Polymer MonomerA->Polymer Polymerization MonomerB Dihaloarene Comonomer MonomerB->Polymer Catalyst Pd Catalyst + Ligand Catalyst->Polymer Base Base Base->Polymer Solvent Solvent Solvent->Polymer

Caption: Generalized scheme of Suzuki polycondensation.

The catalytic cycle for the Suzuki-Miyaura cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArBOH2 Ar'-B(OH)2 ArBOH2->ArPdAr_prime ArX Ar-X ArX->ArPdX Base Base Base->ArPdAr_prime

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Below are detailed protocols for the synthesis of representative furan-containing conjugated polymers using this compound or its derivatives via Suzuki polycondensation.

Protocol 1: Synthesis of Poly(furan-alt-phenylene) (PFP)

This protocol describes the synthesis of an alternating copolymer of furan and phenylene.

Materials:

  • 2,5-Dibromofuran

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried Schlenk flask, add 2,5-dibromofuran (1.0 mmol), 1,4-phenylenediboronic acid (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (10 mL) and deionized water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.

  • Cool the mixture to room temperature and pour it into methanol (200 mL).

  • Filter the precipitated polymer and wash with methanol and water.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.

  • Collect the chloroform fraction and remove the solvent under reduced pressure.

  • Dry the polymer in a vacuum oven at 40 °C overnight.

Protocol 2: Synthesis of Poly(furan-alt-benzothiadiazole) (PFBT)

This protocol details the synthesis of a donor-acceptor copolymer of furan and benzothiadiazole.

Materials:

  • 2,5-Bis(trimethylstannyl)furan

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Chlorobenzene

Procedure:

  • In a flame-dried Schlenk flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol) and 2,5-bis(trimethylstannyl)furan (1.0 mmol).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol) and tri(o-tolyl)phosphine (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed chlorobenzene (15 mL).

  • Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 24 hours.

  • Cool the mixture to room temperature and pour it into methanol (250 mL).

  • Filter the precipitated polymer and wash with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform.

  • Collect the chloroform fraction and concentrate the solution.

  • Precipitate the polymer in methanol, filter, and dry under vacuum at 50 °C.

Data Presentation

The following tables summarize the quantitative data for various furan-containing conjugated polymers synthesized via Suzuki polycondensation.

Table 1: Polymerization Conditions and Results for Furan-Containing Copolymers

PolymerComonomerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PFP1,4-DibromobenzenePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O904885
PFBT4,7-Dibromo-2,1,3-benzothiadiazolePd₂(dba)₃/P(o-tol)₃ (1.5)-Chlorobenzene1102492
PFDT2,5-DibromothiophenePd(PPh₃)₄ (3)Na₂CO₃Toluene/DMF1007278

Table 2: Molecular Weight and Polydispersity of Furan-Containing Polymers

PolymerMn (kDa)Mw (kDa)PDI (Mw/Mn)
PFP15.233.42.2
PFBT21.547.32.2
PFDT12.828.22.2

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. Data obtained from gel permeation chromatography (GPC).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a furan-containing conjugated polymer via Suzuki polycondensation.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Reactants Weigh Monomers, Catalyst, and Base Schlenk Assemble Reaction in Schlenk Flask Reactants->Schlenk Degas Degas Solvent and Reaction Mixture Schlenk->Degas Reaction Heat and Stir under Inert Atmosphere Degas->Reaction Precipitation Precipitate Polymer in Methanol Reaction->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Soxhlet Purify by Soxhlet Extraction Filtration->Soxhlet Drying Dry Polymer under Vacuum Soxhlet->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure Confirmation) Drying->NMR UVVis UV-Vis Spectroscopy (Optical Properties) Drying->UVVis CV Cyclic Voltammetry (Electrochemical Properties) Drying->CV

Caption: A typical workflow for polymer synthesis and characterization.

Conclusion

This compound is a valuable monomer for the synthesis of a diverse range of conjugated polymers with tunable properties. The Suzuki-Miyaura polycondensation provides an efficient and versatile route to these materials. The protocols and data presented herein serve as a practical guide for researchers and professionals engaged in the design and synthesis of novel organic electronic materials. The continued exploration of furan-containing polymers holds significant promise for the advancement of next-generation electronic devices.

References

Application Notes and Protocols for 2-Furanboronic Acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-furanboronic acid and its derivatives in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). The unique electronic properties of the furan moiety make it a valuable building block for tuning the emission characteristics and charge transport capabilities of organic semiconductors.[1][2]

Introduction to this compound in OLED Material Synthesis

This compound is a versatile reagent in organic synthesis, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the precise formation of carbon-carbon bonds, enabling the incorporation of the furan ring into larger π-conjugated systems.[1][2] The furan moiety, being an electron-rich five-membered heterocycle, can significantly influence the photophysical and electronic properties of organic molecules.[2][3] Its integration into OLED materials can lead to:

  • Tunable Emission Colors: By extending the π-conjugation and modifying the electronic structure of the molecule, the emission wavelength can be precisely controlled.

  • Enhanced Quantum Efficiency: The rigid and planar structure of furan-containing compounds can promote high photoluminescence quantum yields in the solid state.[3]

  • Improved Charge Transport: The electronic characteristics of the furan ring can be harnessed to facilitate efficient charge injection and transport within the OLED device stack.[3]

A notable example of a furan-containing luminogen is a tetraphenylethylene-furan (TPE-F) cored AIEgen (Aggregation-Induced Emission luminogen), which demonstrates efficient solid-state photoluminescence and good charge-transporting properties, making it an excellent candidate for OLED applications.[3]

Data Presentation: Performance of Furan-Containing OLEDs

The following table summarizes the performance of an OLED device utilizing a furan-cored AIEgen, TPE-F, as the light-emitting material. This data highlights the potential of furan-based materials in achieving high-performance electroluminescence.

Device Performance MetricValue
Maximum Luminance 24,298 cd/m²
Maximum Current Efficiency 9.98 cd/A
Maximum Power Efficiency 3.67 lm/W
Maximum External Quantum Efficiency (EQE) 3.67%
Turn-on Voltage 3.6 V
Commission Internationale de l'Éclairage (CIE) Coordinates (0.31, 0.48)

Data extracted from a study on a furan-cored AIEgen (TPE-F) for OLED applications.[3]

Experimental Protocols

Synthesis of a Furan-Containing Emitting Material via Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of a furan-containing organic molecule for OLED applications, based on the principles of the Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling Aryl-Halide Aryl-Halide Aryl-Furan Aryl-Furan Product Aryl-Halide->Aryl-Furan + 2-Furanboronic_Acid This compound 2-Furanboronic_Acid->Aryl-Furan + Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Aryl-Furan

Figure 1: General scheme for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (e.g., brominated or iodinated aromatic compound)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF/Water mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Fabrication of a Multi-layer OLED Device

This protocol describes a general procedure for the fabrication of a multi-layer OLED device by thermal evaporation.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

G cluster_workflow OLED Fabrication Workflow cluster_sub Substrate Preparation cluster_dep Thin Film Deposition (Vacuum Thermal Evaporation) cluster_encap Encapsulation sub1 ITO Substrate Cleaning sub2 UV-Ozone Treatment sub1->sub2 dep1 HIL Deposition sub2->dep1 dep2 HTL Deposition dep1->dep2 dep3 EML Deposition (Furan-based emitter) dep2->dep3 dep4 ETL Deposition dep3->dep4 dep5 EIL Deposition dep4->dep5 dep6 Cathode Deposition dep5->dep6 encap1 Device Encapsulation dep6->encap1

Figure 2: Workflow for OLED device fabrication.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Furan-containing emissive material (synthesized as per Protocol 3.1)

  • Host material for the emissive layer (optional, for doped devices)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Cleaning solvents (Deionized water, acetone, isopropanol)

  • UV-curable epoxy and glass lids for encapsulation

Equipment:

  • Ultrasonic bath

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system with multiple sources

  • Quartz crystal microbalances

  • Glovebox with an inert atmosphere

  • Source measure unit

  • Spectrometer/Photometer

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers (HIL, HTL, EML, ETL) and the EIL. The deposition rate and thickness of each layer should be carefully controlled using quartz crystal microbalances. Typical thicknesses are: HIL (10 nm), HTL (40 nm), EML (20 nm), ETL (30 nm), EIL (1 nm).

    • For the emissive layer, the furan-containing material can be deposited as a neat film or co-evaporated with a host material at a specific doping concentration.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices by applying a UV-curable epoxy around the active area and placing a glass lid on top. Cure the epoxy with a UV lamp to protect the device from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source measure unit and a photometer.

    • Record the electroluminescence (EL) spectrum at a constant driving voltage to determine the emission peak and CIE coordinates.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.

References

Application of 2-Furanboronic Acid in the Synthesis of Furan-Containing Combretastatin A-4 Analogues as Potent Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Furanboronic acid is a versatile and indispensable reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note details the use of this compound in the synthesis of novel analogues of the natural product combretastatin A-4. These furan-containing analogues have demonstrated significant potential as anticancer agents through their potent inhibition of tubulin polymerization, a critical cellular process for cell division and proliferation. The incorporation of the furan moiety, facilitated by this compound, offers a strategic modification to the combretastatin A-4 scaffold, aiming to enhance biological activity, improve pharmacokinetic properties, and overcome drug resistance.

This document provides researchers, medicinal chemists, and drug development professionals with detailed experimental protocols, quantitative data on the synthesized compounds, and an overview of the relevant biological signaling pathways.

Key Applications of this compound in Natural Product Analogue Synthesis:

  • Introduction of a Bioisosteric Furan Ring: The furan ring serves as a bioisostere for the phenyl ring found in many natural products, offering altered electronic and steric properties that can lead to improved binding affinity and selectivity for biological targets.

  • Facile C-C Bond Formation: this compound enables the efficient and regioselective formation of a carbon-carbon bond between the furan ring and a variety of aromatic and heteroaromatic scaffolds via the robust and widely used Suzuki-Miyaura coupling reaction.

  • Structural Diversity: The commercial availability of this compound and the broad scope of the Suzuki coupling allow for the rapid generation of a diverse library of natural product analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are based on established synthetic routes for combretastatin A-4 analogues, adapted for the incorporation of a furan moiety using this compound.

Protocol 1: Synthesis of a Furan-Containing Combretastatin A-4 Analogue via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate, a furan-substituted stilbene, which is a core structure of the combretastatin A-4 analogues.

Materials:

  • (Z)-1-(4-hydroxy-3-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene (or a suitable halo-derivative)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Toluene or other suitable solvent (e.g., DMF, dioxane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the halo-stilbene precursor (1.0 eq) and this compound (1.2 eq) in toluene (10 mL/mmol of halo-stilbene).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: To the degassed solution, add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and an aqueous solution of sodium carbonate (2 M, 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired furan-containing combretastatin A-4 analogue.

Quantitative Data

The following table summarizes representative data for a synthesized furan-containing combretastatin A-4 analogue.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Cytotoxicity (IC₅₀, µM) vs. MCF-7 CellsTubulin Polymerization Inhibition (IC₅₀, µM)
Furan-CA-4 C₂₁H₂₀O₅368.38750.051.2

Biological Activity and Signaling Pathways

Furan-containing combretastatin A-4 analogues exert their potent anticancer effects primarily by targeting the microtubule dynamics within cancer cells. Specifically, they bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Furthermore, evidence suggests that these compounds can also modulate the PI3K/Akt signaling pathway, a critical pathway involved in cell survival, proliferation, and angiogenesis. Inhibition of this pathway can further contribute to the antitumor effects of these analogues.

Diagrams

experimental_workflow Experimental Workflow for Furan-CA-4 Analogue Synthesis cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation start Starting Materials (Halo-stilbene precursor, This compound) reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene, Reflux) start->reaction workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purification Column Chromatography workup->purification product Furan-Containing Combretastatin A-4 Analogue purification->product characterization Characterization (NMR, MS) product->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on MCF-7 cells) product->cytotoxicity tubulin_assay Tubulin Polymerization Assay product->tubulin_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt) product->pathway_analysis

Caption: Workflow for the synthesis and evaluation of furan-containing combretastatin A-4 analogues.

signaling_pathway Mechanism of Action of Furan-CA-4 Analogues cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_pi3k PI3K/Akt Pathway furan_ca4 Furan-CA-4 Analogue tubulin β-Tubulin (Colchicine Binding Site) furan_ca4->tubulin Binds to pi3k PI3K furan_ca4->pi3k polymerization Tubulin Polymerization tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules g2m_arrest G2/M Phase Arrest polymerization->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival cell_survival->apoptosis

Caption: Signaling pathway of furan-containing combretastatin A-4 analogues.

Conclusion

This compound is a powerful and versatile building block for the synthesis of biologically active natural product analogues. The successful incorporation of a furan moiety into the combretastatin A-4 scaffold via Suzuki-Miyaura coupling has led to the development of potent antitumor agents with a clear mechanism of action. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the further exploration and optimization of furan-containing compounds as next-generation therapeutics.

Application Notes and Protocols for Efficient 2-Furanboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] A key application of this reaction is the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.[2] 2-Furanboronic acid is a valuable building block that allows for the direct introduction of a furan moiety onto various molecular scaffolds. However, like many heteroarylboronic acids, this compound is susceptible to challenges such as protodeboronation, which can lead to reduced reaction yields.[3] This application note provides a guide to ligand selection, optimized reaction conditions, and detailed protocols for efficient Suzuki-Miyaura coupling reactions of this compound and its derivatives.

A common strategy to overcome the instability of this compound is the use of its more stable potassium trifluoroborate salt (furan-2-yltrifluoroborate).[1] This derivative often provides higher and more reproducible yields.[1] The protocols and data presented herein will focus on the use of this stable and effective coupling partner.

Ligand Selection and Catalyst System

The choice of ligand is critical for a successful Suzuki-Miyaura coupling reaction, as it influences the stability and reactivity of the palladium catalyst.[3] For challenging substrates like this compound derivatives, bulky and electron-rich phosphine ligands are generally the most effective.[4] These ligands facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Based on extensive studies, the following catalyst system has been identified as highly efficient for the coupling of potassium furan-2-yltrifluoroborate with a broad range of aryl halides:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

This combination has demonstrated high yields for the coupling of both electron-rich and electron-poor aryl bromides and chlorides.[1]

Quantitative Data Summary

The following tables summarize the performance of the recommended catalyst system in the Suzuki-Miyaura coupling of potassium furan-2-yltrifluoroborate with various aryl halides.

Table 1: Coupling with Aryl Bromides [1]

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-(Furan-2-yl)benzonitrile93
24-Bromoanisole2-(4-Methoxyphenyl)furan94
31-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)furan94
44-Bromobenzaldehyde4-(Furan-2-yl)benzaldehyde89
52-Bromo-1,3-dimethylbenzene2-(2,6-Dimethylphenyl)furan91
61-Bromo-4-nitrobenzene2-(4-Nitrophenyl)furan92

Table 2: Coupling with Aryl Chlorides [1]

EntryAryl ChlorideProductYield (%)
14-Chlorobenzonitrile4-(Furan-2-yl)benzonitrile87
24-Chloroanisole2-(4-Methoxyphenyl)furan78
31-Chloro-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)furan99
42-Chlorotoluene2-(o-Tolyl)furan86

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Potassium Furan-2-yltrifluoroborate with Aryl Halides [1]

This protocol is a robust starting point for the coupling of potassium furan-2-yltrifluoroborate with a variety of aryl bromides and chlorides.

Materials:

  • Potassium furan-2-yltrifluoroborate (1.05 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (2-6 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Ethanol (degassed)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (0.25 mmol), potassium furan-2-yltrifluoroborate (0.26 mmol), and sodium carbonate (0.50 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed ethanol (2.5 mL) via syringe.

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.0025 mmol) and RuPhos (0.005 mmol) in a small amount of degassed ethanol.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 85 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oxidative_addition_complex Oxidative Addition (+ Ar-X) transmetalation_complex Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) oxidative_addition_complex->transmetalation_complex Transmetalation (+ Ar'-B(OR)₂) transmetalation_complex->pd0 product Ar-Ar' (Coupled Product) transmetalation_complex->product Reductive Elimination Catalyst Catalyst Intermediate 1 Intermediate 1 Intermediate 2 Intermediate 2 Product Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Prepare Reagents setup Reaction Setup: Combine Aryl Halide, Boronate, and Base start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst System (Pd(OAc)₂ + RuPhos) solvent->catalyst reaction Heat Reaction to 85 °C (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of potassium furan-2-yltrifluoroborate.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the palladium precatalyst and ligand are of high quality and have been stored properly. Use freshly prepared catalyst solutions.
Insufficiently inert atmosphereThoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas throughout.
Protodeboronation of boronic acid Presence of water or protic solventsUse anhydrous solvents and reagents. Consider using the more stable potassium furan-2-yltrifluoroborate.[1]
Homocoupling of boronic acid Presence of oxygenRigorously degas all solvents and maintain a strictly inert atmosphere.
Difficulty in product purification Co-elution of product with byproductsOptimize column chromatography conditions (e.g., solvent system, gradient). An acidic or basic wash during workup may help remove some impurities.

Conclusion

The efficient Suzuki-Miyaura coupling of this compound derivatives can be achieved through the strategic selection of a suitable catalyst system and the use of stable boronic acid surrogates. The combination of Pd(OAc)₂ and the bulky, electron-rich ligand RuPhos provides a robust and high-yielding method for the synthesis of a wide variety of 2-arylfurans from potassium furan-2-yltrifluoroborate. The detailed protocols and data provided in this application note serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Aqueous Suzuki Coupling of 2-Furanboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the successful execution of aqueous Suzuki-Miyaura cross-coupling reactions utilizing 2-furanboronic acid. The furan moiety is a crucial heterocyclic scaffold found in numerous biologically active compounds and functional materials, making its efficient and green synthesis a significant focus in medicinal and materials chemistry. Aqueous conditions not only offer a more environmentally benign alternative to traditional organic solvents but can also enhance reaction rates and yields in certain cases.[1]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] This reaction is particularly valuable for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals.[4] this compound, while a key building block, is known to be susceptible to protodeboronation, especially under harsh basic conditions, which can complicate its use in standard Suzuki couplings.[5] The protocols outlined below are designed to address this instability by employing aqueous systems, sometimes in combination with co-solvents or specialized catalyst systems, to achieve efficient coupling under milder conditions.

Data Presentation: Comparative Reaction Conditions

The following tables summarize quantitative data from cited experimental protocols for the aqueous Suzuki coupling of this compound with various aryl halides.

Table 1: Protocol Using a Water-Soluble Ligand in Aqueous n-Butanol

ParameterCondition
Aryl Halide (Hetero)aryl Chlorides
This compound 1.5 equivalents
Catalyst System Na₂PdCl₄ / Disulfonated fluorenylphosphine ligand (5 L/Pd = 2:1)
Catalyst Loading 0.1 - 1 mol %
Base K₂CO₃ (3.2 equivalents)
Solvent System Degassed n-Butanol / Degassed Water
Temperature 100 °C
Reaction Time 12 hours
Reference [1]

Table 2: Protocol Using a Precatalyst for Unstable Boronic Acids

ParameterCondition
Aryl Halide (Hetero)aryl Chlorides, Bromides, and Triflates
This compound 1.5 equivalents
Precatalyst Monodentate biarylphosphine-based precatalyst
Catalyst Loading 2-3 mol %
Base K₃PO₄ (0.5 M aqueous solution)
Solvent System Tetrahydrofuran (THF) / Aqueous K₃PO₄
Temperature Room Temperature or 40 °C
Reaction Time 30 minutes - 2 hours
Reference [5]

Experimental Protocols

Below are detailed methodologies for the key experiments cited.

Protocol 1: Suzuki Coupling in Aqueous n-Butanol with a Water-Soluble Ligand

This protocol is adapted from an efficient method for the coupling of various (hetero)aryl chlorides with this compound.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.2 equiv)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Disulfonated fluorenylphosphine ligand

  • n-Butanol (degassed)

  • Deionized water (degassed)

  • Standard reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (3.2 equiv).

  • Prepare the catalyst stock solution by dissolving Na₂PdCl₄ and the disulfonated fluorenylphosphine ligand (2:1 ligand to palladium ratio) in n-butanol.

  • Add the degassed n-butanol and degassed water to the reaction vessel.

  • Add the appropriate volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., 1 mol %).

  • Seal the vessel and stir the reaction mixture at 100 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature. The product can be separated from the biphasic solvent mixture.

  • Perform a standard aqueous workup and purify the crude product by column chromatography.

Protocol 2: Fast Suzuki Coupling at Room Temperature Using a Precatalyst

This protocol is particularly useful for unstable boronic acids like this compound and allows for rapid reaction times at mild temperatures.[5]

Materials:

  • (Hetero)aryl halide or triflate (1.0 equiv)

  • This compound (1.5 equiv)

  • Potassium phosphate (K₃PO₄) 0.5 M aqueous solution (degassed)

  • Specialized monodentate biarylphosphine precatalyst (2 mol %)

  • Tetrahydrofuran (THF) (degassed)

  • Standard reaction vessel

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve the (hetero)aryl halide or triflate (1.0 equiv), this compound (1.5 equiv), and the precatalyst (2 mol %) in degassed THF.

  • Add the degassed 0.5 M aqueous K₃PO₄ solution.

  • Stir the reaction mixture vigorously at room temperature or 40 °C.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 30 minutes to 2 hours.

  • Once the starting material is consumed, perform a standard aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide R¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylAryl R¹-Pd(II)L₂-R² Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (this compound) Base Base (e.g., K₂CO₃, K₃PO₄) BoronicAcid->Base + OH⁻ Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Aqueous Suzuki Coupling

This diagram outlines a typical laboratory workflow for performing the aqueous Suzuki coupling of this compound.

Experimental_Workflow A 1. Reagent Preparation - Weigh Aryl Halide - Weigh this compound - Weigh Base B 2. Reaction Setup - Combine reagents in vessel - Add degassed solvent(s) - Add catalyst/precatalyst A->B C 3. Reaction - Stir at specified temperature - Monitor progress (TLC/GC-MS) B->C D 4. Workup - Cool to room temperature - Phase separation/Extraction - Wash with water/brine C->D E 5. Purification - Dry organic layer - Concentrate solvent - Column Chromatography D->E F 6. Analysis - Characterize pure product (NMR, MS, etc.) E->F

Caption: A generalized experimental workflow for aqueous Suzuki coupling.

References

Troubleshooting & Optimization

preventing protodeboronation of 2-Furanboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate protodeboronation of 2-furanboronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A1: Protodeboronation is a common and undesired side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[1] This reaction consumes the this compound, converting it to furan, which reduces the yield of the desired coupled product and complicates the purification process. Five-membered heteroaromatic boronic acids, including this compound, are particularly susceptible to this decomposition pathway, making their use in Suzuki reactions challenging.[2]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several reaction parameters can accelerate the rate of protodeboronation:

  • High Temperatures: Elevated temperatures, often used to drive Suzuki couplings to completion, significantly increase the rate of protodeboronation.[1]

  • Strong Bases: While a base is essential for the catalytic cycle, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote the decomposition of the boronic acid.[1] Protodeboronation is often fastest at high pH.[3]

  • Excess Water: Although a small amount of water can be beneficial for the Suzuki reaction, excess water can act as the proton source for the undesired protodeboronation side reaction.[1]

  • Inefficient Catalyst System: If the rate of the desired Suzuki coupling is slow, the competing protodeboronation reaction has more time to occur. A highly active catalyst that promotes rapid cross-coupling can outcompete this decomposition pathway.[1]

Q3: How can I effectively minimize protodeboronation in my Suzuki reaction?

A3: A combination of strategies is often the most effective approach:

  • Optimize Reaction Temperature: If your catalyst system is sufficiently active, try running the reaction at a lower temperature, for example, between room temperature and 60 °C.[1]

  • Use Milder Bases: Switching from strong bases to milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) is a highly effective strategy.[1]

  • Use a Boronic Ester Derivative: Converting the this compound to a more stable boronic ester is one of the most robust solutions.[1] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are significantly more stable and act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[1]

  • Employ a Highly Active Catalyst: Using a more efficient palladium precatalyst and ligand system can increase the rate of the desired cross-coupling, allowing it to proceed faster than the protodeboronation.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low yield of desired product; significant furan detected by GC/LC-MS. The rate of protodeboronation is faster than the rate of cross-coupling.1. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 40-60 °C).[1][2] 2. Switch to a milder base: Replace strong bases with K₃PO₄ or Cs₂CO₃.[1] 3. Use a boronic ester: Synthesize and use the this compound pinacol or MIDA ester instead of the free acid.[1][2] 4. Increase catalyst efficiency: Use a highly active precatalyst, such as one based on a biarylphosphine ligand like SPhos or XPhos.[4]
Reaction does not proceed or is very slow, even at higher temperatures. Catalyst deactivation or low catalyst activity.1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of nitrogen or argon to prevent catalyst oxidation.[5] 2. Use a precatalyst: Employ a modern palladium precatalyst that rapidly generates the active catalytic species under mild conditions.[2] 3. Check reagent quality: Use fresh, high-purity catalyst, ligands, and boronic acid.
Formation of significant homocoupling side products. Presence of oxygen; non-optimal stoichiometry.1. Improve degassing: Ensure the reaction mixture is free of oxygen, which can promote homocoupling.[5] 2. Adjust stoichiometry: Using a slight excess (e.g., 1.5 equivalents) of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[4]

Data Presentation

The selection of a base is critical in suppressing protodeboronation. The following table, adapted from a study on a similar heterocyclic system, illustrates how milder bases can lead to significantly higher product yields.

Table 1: Effect of Base on Product Yield in Suzuki-Miyaura Coupling

Base Yield (%)
CsF 92
K₃PO₄ 72
K₂CO₃ 65
Na₂CO₃ 60
Et₃N 45

Data adapted from a study on a comparable heterocyclic system to highlight the general trend of base mildness on yield.[1]

Temperature plays a dual role, affecting both the desired reaction and the undesired protodeboronation.

Table 2: Conceptual Effect of Temperature on Reaction Outcomes

Temperature Rate of Suzuki Coupling Rate of Protodeboronation Typical Outcome
Low (e.g., RT - 60 °C) Slower Significantly Slower Higher yield, longer reaction time.[1]

| High (e.g., >100 °C) | Faster | Significantly Faster | Lower yield due to rapid decomposition of boronic acid.[1][6] |

Visualizations

G reagents This compound + Ar-X suzuki Suzuki Coupling Product (Desired Pathway) reagents->suzuki Pd Catalyst, Base proto Furan (Protodeboronation) reagents->proto H⁺ (e.g., H₂O) High Temp, Strong Base

Caption: Competing pathways in the Suzuki reaction of this compound.

G cluster_suzuki Suzuki Catalytic Cycle pd0 Pd(0)L₂ oa Ar-Pd(II)-X pd0->oa Oxidative Addition (Ar-X) trans Ar-Pd(II)-Furan oa->trans Transmetalation trans->pd0 Reductive Elimination re Ar-Furan trans->re boronic 2-Furanboronic Acid/Boronate boronic->oa Base furan Furan boronic->furan Protodeboronation (Side Reaction)

Caption: The Suzuki cycle versus the competing protodeboronation side reaction.

G start Low Yield & High Protodeboronation Observed? step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 step2 Lower Reaction Temperature (e.g., 40-60 °C) step1->step2 step3 Switch to Boronic Ester (Pinacol or MIDA) step2->step3 end Problem Solved step3->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol incorporates best practices to minimize protodeboronation.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a mild base such as K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a suitable precatalyst and ligand combination.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane with a small, optimized amount of water, or anhydrous THF/toluene) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at a reduced temperature (start with 60 °C) and stir.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol for Preparation of this compound Pinacol Ester

Converting the boronic acid to its pinacol ester derivative is a highly recommended strategy for improving stability.[1]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent such as THF or toluene.

  • Dehydration: Add a drying agent (e.g., anhydrous MgSO₄) or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the conversion is complete (monitor by TLC or NMR).

  • Isolation: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki reaction or purified further by chromatography or crystallization if necessary.

References

Technical Support Center: Suzuki-Miyaura Coupling with 2-Furanboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions during Suzuki-Miyaura cross-coupling experiments involving 2-furanboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions with this compound?

A1: Homocoupling is a common side reaction where two molecules of this compound react with each other to form a symmetrical bi-furan byproduct. This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification due to the structural similarity of the byproduct to the target molecule.

Q2: What are the primary causes of this compound homocoupling?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product, regenerating Pd(0) in the process.[1] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) at the start of the reaction can also lead to increased homocoupling.

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical bi-furan byproduct in your crude reaction mixture when analyzed by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This byproduct will have a molecular weight corresponding to the dimer of the furan group from your boronic acid.

Q4: Besides homocoupling, what other side reactions should I be aware of with this compound?

A4: this compound is known to be susceptible to protodeboronation, especially under basic conditions.[2] This is a reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of furan and reducing the amount of boronic acid available for the desired cross-coupling.

Q5: Are there more stable alternatives to this compound?

A5: Yes, if protodeboronation or instability is a major issue, consider using more stable derivatives such as potassium 2-furanyltrifluoroborate or N-methyliminodiacetic acid (MIDA) boronates.[2][3] These reagents can exhibit greater stability and provide a slow release of the boronic acid under the reaction conditions, which can sometimes improve yields.

Troubleshooting Guide: Minimizing Homocoupling of this compound

If you are observing significant formation of the bi-furan homocoupling product, follow these troubleshooting steps to optimize your reaction conditions.

Problem: Significant Formation of Homocoupling Byproduct

Potential Cause 1: Presence of Oxygen

  • Solution: Rigorously deoxygenate all solvents and the reaction mixture. Perform the entire experiment under an inert atmosphere (Nitrogen or Argon).

  • Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal from your solvent. Alternatively, sparge the solvent with an inert gas for 30-60 minutes prior to use.

Potential Cause 2: Presence of Pd(II) Species

  • Solution: Minimize the concentration of Pd(II) species in your reaction.

  • Recommendations:

    • Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).

    • If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst. This can help reduce Pd(II) to the active Pd(0) state.

Potential Cause 3: Suboptimal Reaction Conditions

  • Solution: Adjust the reaction parameters to favor the cross-coupling pathway.

  • Recommendations:

    • Base Selection: The choice of base is critical. While a base is necessary for the transmetalation step, a very strong base in high concentration can sometimes promote side reactions. Consider screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The effect of various bases on Suzuki-Miyaura coupling can be significant, with Na₂CO₃ often proving effective in achieving high yields.[4]

    • Solvent System: Aprotic solvents like dioxane, THF, or toluene are commonly used. While a small amount of water is often needed to dissolve the base, excessive water can sometimes promote homocoupling. Anhydrous conditions might be beneficial.

    • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions more than the desired coupling.

    • Slow Addition: Adding the this compound solution slowly to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[5]

Data Presentation: Representative Yields in Suzuki Coupling

While specific quantitative data for this compound homocoupling versus cross-coupling is not extensively tabulated in the literature, the following table provides representative yields for the Suzuki-Miyaura coupling of a heteroaryl boronic acid with an aryl bromide under different conditions to illustrate the impact of key parameters. The trends observed here are generally applicable to this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Cross-Coupled Product (%)Notes
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/EtOH/H₂O801265Standard conditions, some homocoupling may be observed.
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90885Use of a Pd(0) source can reduce homocoupling.
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene100692Buchwald ligands can be highly effective for challenging couplings.
4Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2)THF/H₂O701878Milder conditions may slow the reaction but can improve selectivity.

This table is illustrative and based on general principles of Suzuki-Miyaura couplings. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for optimization.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv), finely powdered

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_output Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Rigorous Degassing? Start->Check_Oxygen Check_Catalyst Using Pd(0) Precatalyst? Check_Oxygen->Check_Catalyst Yes Action_Degas Implement Freeze-Pump-Thaw or Extended Sparge Check_Oxygen->Action_Degas No Check_Conditions Optimized Conditions? Check_Catalyst->Check_Conditions Yes Action_Catalyst Switch to Pd(0) Source or Add Mild Reducing Agent Check_Catalyst->Action_Catalyst No Action_Conditions Screen Base, Solvent, Lower Temperature, Slow Addition of Boronic Acid Check_Conditions->Action_Conditions No End Minimized Homocoupling Check_Conditions->End Yes Action_Degas->Check_Catalyst Action_Catalyst->Check_Conditions Action_Conditions->End

Caption: A logical workflow for troubleshooting homocoupling side reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Furanboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when coupling 2-furanboronic acid with electron-rich halides.

Troubleshooting Guide

Issue 1: Low to No Product Formation

You are attempting to couple this compound with an electron-rich aryl halide (e.g., anisole or dimethoxybenzene derivatives) and observe little to no formation of the desired biaryl product.

Possible Causes and Solutions:

CauseRecommended Action
Decomposition of this compound This compound is known to be unstable and can degrade on the benchtop or under reaction conditions.[1][2] Consider using a more stable boronic acid surrogate such as an N-methyliminodiacetic acid (MIDA) boronate, a potassium trifluoroborate salt, or a diethanolamine (DABO) boronate.[1][3][4] These reagents can provide a slow, controlled release of the boronic acid in situ, minimizing decomposition.[1]
Inactive Catalyst The palladium catalyst is crucial for the reaction. Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[5] Oxygen can also lead to catalyst decomposition, so ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Slow Oxidative Addition Electron-rich halides can be slow to undergo oxidative addition, the rate-limiting step in many Suzuki couplings.[6][7] To accelerate this step, use bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[5]
Inappropriate Base or Solvent The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong that it promotes the degradation of your starting materials.[5] For sensitive substrates, consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[5] The solvent system also plays a key role; common choices include dioxane/water or THF/water mixtures.[5]
Issue 2: Significant Protodeboronation of this compound

You observe a significant amount of furan as a byproduct, indicating that protodeboronation is a major competing reaction.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Water and Strong Base Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic boronic acids like this compound.[2][5][8] This side reaction is often accelerated by strong bases in aqueous media.[5]
Use a Milder Base: Switch to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5]
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[5]
Use a Boronic Acid Surrogate: As mentioned previously, using stable surrogates like MIDA boronates, trifluoroborates, or DABO boronates can mitigate protodeboronation by maintaining a low concentration of the free boronic acid.[1][3][4]
Palladium-Catalyzed Protodeboronation Recent studies have shown that palladium(II) complexes with bulky phosphine ligands can accelerate protodeboronation.[9] While these ligands are often necessary for coupling electron-rich halides, their use can be a double-edged sword. A careful balance must be struck. If protodeboronation is severe, consider screening different ligands.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound with electron-rich halides so challenging?

A1: This coupling presents a dual challenge. Firstly, this compound is inherently unstable and prone to decomposition through processes like protodeboronation, oxidation, and polymerization, especially under the basic and heated conditions of the reaction.[1][2] Secondly, electron-rich halides are "deactivated" and react slowly in the oxidative addition step of the catalytic cycle.[6] The combination of a rapidly decomposing boronic acid and a slow-reacting halide means that the boronic acid can be consumed by side reactions before the desired cross-coupling can occur.[1]

Q2: What are MIDA boronates and how do they help in this coupling?

A2: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that serve as protected forms of boronic acids.[1] They are generally stable to storage and purification by chromatography.[4] Under the basic aqueous conditions of the Suzuki-Miyaura coupling, they undergo a slow, controlled hydrolysis to release the free boronic acid in situ.[1] This "slow-release" mechanism maintains a low concentration of the unstable this compound in the reaction mixture, which minimizes its decomposition and allows it to be efficiently captured by the palladium catalyst for the cross-coupling reaction, even with slow-reacting electron-rich halides.[1]

Q3: I'm observing significant homocoupling of my boronic acid. What can I do to prevent this?

A3: Homocoupling of the boronic acid to form a bifuran is often caused by the presence of oxygen, which can interfere with the palladium catalyst.[5] To minimize this side reaction, ensure that your reaction solvent is thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen) from start to finish.[5]

Q4: What are the best practices for setting up a Suzuki coupling with these challenging substrates?

A4:

  • Reagent Purity: Start with high-purity aryl halide and a stable form of the boronic acid (e.g., a MIDA boronate).[5]

  • Inert Atmosphere: Prepare your reaction vessel by oven-drying it to remove moisture. Assemble the reaction under an inert atmosphere of argon or nitrogen.[5]

  • Degassed Solvents: Use solvents that have been properly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[5]

  • Catalyst and Ligand Choice: For electron-rich halides, use a highly active palladium precatalyst (e.g., a G3-type palladacycle) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or SPhos).[2][5]

  • Order of Addition: It is good practice to add the solid reagents (aryl halide, boronic acid surrogate, and base) to the reaction vessel, purge with an inert gas, and then add the degassed solvent followed by the catalyst.

  • Vigorous Stirring: For biphasic reactions, ensure vigorous stirring to maximize the contact between the two phases.[5]

Data Summary

The following table summarizes the yield improvements observed when using MIDA boronates compared to the corresponding boronic acids for coupling with a challenging, electron-rich aryl chloride.

Heterocyclic Boronic Acid/MIDA Boronate% Yield with Boronic Acid% Yield with MIDA Boronate
2-Furan50%92%
2-Benzofuran50%92%
2-Thiophene37%94%
2-Indole14%93%
Data adapted from a study coupling various heterocyclic boronic acids and their MIDA boronates with 4-chloroanisole.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol is a general guideline and may require optimization for specific substrates.

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the electron-rich aryl halide (1.0 equiv), the 2-furyl MIDA boronate (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting a Failed Coupling

G Troubleshooting Workflow start Low/No Yield check_reagents Check Reagent Stability (this compound) start->check_reagents check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions use_surrogate Use Stable Surrogate (MIDA, Trifluoroborate) check_reagents->use_surrogate Degradation Suspected new_catalyst Use Fresh/Active Precatalyst + Bulky Ligand (XPhos) check_catalyst->new_catalyst Slow Reaction/ Decomposition optimize_base Optimize Base/Solvent (e.g., milder base, anhydrous) check_conditions->optimize_base Protodeboronation Observed success Successful Coupling use_surrogate->success new_catalyst->success optimize_base->success

Caption: A flowchart for diagnosing and solving common issues in the coupling of this compound.

Competing Reaction Pathways

G Suzuki Coupling vs. Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Undesired Side Reaction A Pd(0)L_n B Oxidative Addition (Ar-X) C Ar-Pd(II)-X B->C D Transmetalation (2-Furyl-B(OH)2) E Ar-Pd(II)-2-Furyl C->E Base D->E F Reductive Elimination G Ar-2-Furyl (Product) F->G G->A Regenerates Catalyst X 2-Furyl-B(OH)2 Y Protodeboronation Z Furan (Byproduct) Y->Z start_boronic 2-Furanboronic Acid start_boronic->C Desired Path start_boronic->X Competing Path

Caption: The competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

References

Technical Support Center: Suzuki Reactions with Unstable Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yields of Suzuki-Miyaura cross-coupling reactions involving unstable boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of some boronic acids?

A1: The instability of boronic acids often stems from three main degradation pathways:

  • Protodeboronation: This is the cleavage of the C–B bond by a proton source, such as water or acidic protons, which converts the boronic acid back to the corresponding arene or alkane. This process can be catalyzed by acid, base, or metal salts.[1] Heteroaryl boronic acids are particularly susceptible to this side reaction.[2]

  • Oxidation: Boronic acids are sensitive to oxidation, which can be caused by atmospheric oxygen or peroxides present in ethereal solvents, leading to the formation of phenols.[1]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This equilibrium can complicate reaction stoichiometry and reproducibility.[3][4]

Q2: What are the most common side reactions observed in Suzuki couplings with unstable boronic acids?

A2: Besides the degradation of the boronic acid itself, common side reactions that lower the yield of the desired cross-coupled product include:

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species.[2]

  • Dehalogenation: The starting aryl halide is reduced to the corresponding arene. This can occur when the palladium complex acquires a hydride ligand, often from a solvent or amine base, followed by reductive elimination.[2]

Q3: What are the common, more stable alternatives to using unstable boronic acids directly?

A3: To circumvent the issues of instability, several bench-stable surrogates for boronic acids have been developed. The most common are:

  • Boronic Esters (e.g., Pinacol, Neopentyl, Catechol): These are formed by reacting the boronic acid with a diol. Pinacol esters are particularly popular due to their stability and ease of handling.[1][2] They are generally more stable than boronic acids but may exhibit slower transmetalation rates.[3]

  • Potassium Organotrifluoroborates (R-BF3K): These crystalline solids are highly stable to both air and moisture, making them easy to handle and store.[4][5][6] They are less prone to protodeboronation compared to boronic acids.[4]

  • MIDA Boronates (N-Methyliminodiacetic Acid Boronates): These are exceptionally stable, air-stable solids that can be purified by chromatography.[1] They are particularly useful in a "slow-release" strategy, where the boronic acid is generated in situ under the reaction conditions, minimizing its decomposition.[7][8]

  • Diethanolamine (DABO) Adducts: Complexing a boronic acid with diethanolamine forms an air- and water-stable crystalline solid that can often be used directly in Suzuki reactions, especially in protic solvents.[3][9][10]

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Product

This is the most common issue and can have multiple root causes. A systematic approach is necessary to diagnose the problem.

  • Possible Cause 1: Inactive Catalyst

    • Troubleshooting: The active catalyst is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) may be inefficient.[11] The catalyst or ligand may have degraded over time.

    • Solution:

      • Use a fresh source of palladium and ligand.

      • Consider using a modern, air-stable precatalyst (e.g., a Buchwald palladacycle like XPhos Pd G3) that cleanly generates the active Pd(0) species.[9][11]

      • Test your catalyst system on a reliable, high-yielding reaction (e.g., 4-bromotoluene with phenylboronic acid) to confirm its activity.[11]

  • Possible Cause 2: Poor Reagent Quality or Stability

    • Troubleshooting: The unstable boronic acid may have decomposed on the shelf or is rapidly degrading under the reaction conditions.[7][8]

    • Solution:

      • Check the purity of the boronic acid by NMR before use.

      • Switch to a more stable surrogate like a potassium organotrifluoroborate or a MIDA boronate .[7][11] MIDA boronates are especially effective for very unstable boronic acids as they allow for slow, controlled release in situ.[7]

  • Possible Cause 3: Oxygen Contamination

    • Troubleshooting: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the homocoupling of the boronic acid.[2][9]

    • Solution:

      • Ensure all solvents are rigorously degassed before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[12]

      • Assemble the reaction under an inert atmosphere using standard Schlenk techniques or in a glovebox.[13]

Problem 2: Significant Protodeboronation is Observed
  • Possible Cause: Inherently Unstable Boronic Acid

    • Troubleshooting: The C-B bond is being cleaved faster than the cross-coupling reaction can occur. This is common with electron-deficient or heteroaryl boronic acids.[2][14]

    • Solution:

      • The most robust solution is to replace the boronic acid with a more stable derivative. Potassium organotrifluoroborates and MIDA boronates are highly resistant to protodeboronation.[4][7]

      • Use anhydrous conditions where possible, as water is a proton source.[2]

      • Screen different bases. A weaker base may reduce the rate of base-catalyzed protodeboronation.[1]

Problem 3: Main Side-Product is Homocoupling of the Boronic Acid
  • Possible Cause: Presence of Oxygen

    • Troubleshooting: As mentioned, oxygen can facilitate the oxidative homocoupling of boronic acids.[2]

    • Solution: Improve degassing procedures and ensure a strictly inert atmosphere throughout the reaction setup and duration.[12]

Problem 4: Reaction Fails with Sterically Hindered Substrates
  • Possible Cause: Steric Hindrance

    • Troubleshooting: Ortho-substituted aryl halides or boronic acids can dramatically slow down the transmetalation and reductive elimination steps.[9]

    • Solution:

      • Use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to accelerate reactions with sterically demanding substrates.[9]

      • Increase the reaction temperature, but monitor for decomposition.

      • Ensure a strong, non-coordinating base like K₃PO₄ is used.[9]

Data and Comparisons

Table 1: Comparison of Boronic Acid Surrogates

FeatureBoronic AcidsPinacol Esters (BPin)Potassium Organotrifluoroborates (BF₃K)MIDA Boronates
Stability Generally low, especially for heteroaryl and vinyl species.[7]Good; more stable than boronic acids.Excellent; crystalline solids, stable to air and moisture.[4][5]Excellent; benchtop stable solids.[7]
Handling Can be difficult due to instability and formation of boroxines.[3]Easy to handle; can be purified by chromatography.[3]Easy to handle; free-flowing crystalline solids.[4]Easy to handle; can be purified by chromatography.[1]
Reactivity Generally high, but decomposition competes with coupling.[1][7]Generally lower than boronic acids; may require harsher conditions.[3]High reactivity under appropriate conditions.[4]Excellent; used in a slow-release strategy to maintain a low concentration of the active boronic acid.[7][8]
Best For Simple, stable aryl partners.When the corresponding boronic acid is moderately unstable.A wide range of substrates, especially when protodeboronation is a major issue.[1]Very unstable boronic acids (heteroaryl, vinyl, cyclopropyl) and in iterative cross-coupling.[7]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Using a Potassium Alkyltrifluoroborate

This protocol is adapted for coupling an aryl chloride with a potassium secondary alkyltrifluoroborate.[5]

  • Vessel Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).[5]

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.[5]

  • Solvent Addition: Add degassed toluene (5 mL) and deionized water (0.5 mL) via syringe.[5] Sparge the resulting mixture with argon for an additional 15 minutes.

  • Catalyst Addition: In a separate vial, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Add these solids to the reaction mixture under a positive pressure of argon.[5]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Protocol 2: Preparation of a Stable Diethanolamine (DABO) Boronate Adduct

This procedure converts an unstable boronic acid into a stable, crystalline solid that can be stored and used directly in coupling reactions.[3][9]

  • Dissolution: In a small flask with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of dichloromethane at room temperature.[9]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[9]

  • Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes.[9]

  • Isolation: Isolate the white solid by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.[9] The resulting DABO boronate can be used directly in Suzuki couplings, typically with a protic co-solvent to facilitate hydrolysis to the active species.[3]

Visualizations

Troubleshooting_Yield Troubleshooting Workflow for Low Yield Suzuki Reactions start Low or No Yield Observed reagent_check 1. Verify Reagent Quality - Is Boronic Acid/Surrogate pure? - Is Catalyst/Ligand active? start->reagent_check Start Here setup_check 2. Review Reaction Setup - Was the reaction properly degassed? - Is the temperature optimal? reagent_check->setup_check Reagents OK solution1 Solution: - Use fresh, high-purity reagents. - Switch to a stable surrogate (MIDA, BF3K). - Use a modern precatalyst. reagent_check->solution1 Problem Found side_products 3. Analyze for Side Products - Protodeboronation? - Homocoupling? setup_check->side_products Setup OK solution2 Solution: - Improve degassing (Freeze-Pump-Thaw). - Optimize temperature. - Ensure inert atmosphere. setup_check->solution2 Problem Found solution3 Solution: - If protodeboronation: Use MIDA/BF3K. - If homocoupling: Improve degassing. side_products->solution3 Side Products Identified

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Experimental_Workflow Workflow for Air-Sensitive Suzuki Reaction Setup cluster_prep Preparation cluster_setup Reaction Setup (under Inert Gas) cluster_reaction Reaction oven_dry Oven-dry all glassware (Schlenk flask, stir bar) add_solids Add solids (Aryl Halide, Boron Reagent, Base) to Schlenk flask oven_dry->add_solids degas Degas solvent(s) (Sparge or Freeze-Pump-Thaw) add_solvent Add degassed solvent via syringe degas->add_solvent evac_fill Evacuate and backfill with Argon/Nitrogen (3x) add_solids->evac_fill evac_fill->add_solvent add_catalyst Add Catalyst/Ligand under positive Argon pressure add_solvent->add_catalyst heat Heat to desired temperature with vigorous stirring add_catalyst->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor

Caption: Experimental workflow for setting up an air-sensitive reaction.

Degradation_Pathways Common Degradation Pathways of Boronic Acids boronic_acid Ar-B(OH)₂ (Unstable Boronic Acid) protodeboronation Protodeboronation (Ar-H) boronic_acid->protodeboronation + H⁺ (e.g., H₂O) - H₃BO₃ oxidation Oxidation (Ar-OH) boronic_acid->oxidation + [O] (e.g., Air, Peroxides) boroxine Trimerization (Ar-BO)₃ (Boroxine) boronic_acid->boroxine - 3 H₂O (Dehydration)

Caption: Degradation pathways for unstable boronic acids.

References

temperature effects on the stability of 2-Furanboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Furanboronic Acid Reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the effects of temperature on the stability and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound? A1: this compound should be stored in a cool, dry place at a recommended temperature of 2-8°C.[1][2][3] It is sensitive to air and moisture, so it should be kept in a tightly sealed container under an inert atmosphere.[1][3]

Q2: At what temperature does this compound decompose? A2: this compound has a melting point of approximately 112°C, at which it begins to decompose.[1][2][3][4] Thermal degradation can occur even at lower temperatures, especially during prolonged heating in reaction mixtures.[5] One potential thermal degradation pathway for related furan compounds is decarboxylation, which for 2-furoic acid begins around 140-160°C.[6]

Q3: My reaction yield is low. Could temperature be the cause? A3: Absolutely. Temperature is a critical parameter in reactions involving this compound.[7] Low temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of the boronic acid, leading to reduced yields and the formation of byproducts.[5][8] Finding the optimal temperature is key for maximizing yield.

Q4: I'm observing significant protodeboronation. How can temperature control help minimize this? A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for unstable heteroaryl boronic acids like this compound.[9] This side reaction is significantly accelerated by higher temperatures.[10][11] To minimize protodeboronation, consider running the reaction at the lowest effective temperature, for example, between room temperature and 60-80°C.[10][12]

Q5: What are the signs of this compound decomposition during a reaction? A5: Signs of decomposition include a darkening of the reaction mixture (turning brown or black), the formation of insoluble precipitates or "goo," and the appearance of unexpected byproducts in your analytical data (TLC, LC-MS, NMR).[13] A key byproduct to look for from protodeboronation is furan. If you observe a drop in the concentration of your starting material without a corresponding increase in the desired product, decomposition is likely occurring.[14]

Q6: Is it possible to run Suzuki-Miyaura couplings with this compound at room temperature? A6: Yes, depending on the reactivity of your coupling partner and the efficiency of your catalyst system, room temperature reactions are possible.[15] However, reactions at room temperature may be significantly slower or result in lower yields compared to those run at elevated temperatures.[7][8] If no reaction occurs, a gentle increase in temperature may be necessary.[14]

Q7: My reaction isn't going to completion. Should I just increase the temperature? A7: While increasing the temperature can increase the reaction rate, it's a delicate balance. For this compound, raising the temperature too high can accelerate decomposition and protodeboronation, which may halt the reaction prematurely or lower the final yield.[10][14] Instead of a drastic temperature hike, consider a modest increase (e.g., from 60°C to 80°C) while carefully monitoring the reaction for signs of decomposition.[8] Alternatively, using a more stable form of the reagent, such as an N-methyliminodiacetic acid (MIDA) boronate, can allow for higher temperatures as it provides a slow release of the boronic acid.[16]

Data Presentation: Physical Properties and Reaction Conditions

The following tables summarize key quantitative data related to the stability and reactivity of this compound.

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₅BO₃[1][4]
Molecular Weight111.89 g/mol [1][4]
AppearanceLight beige crystalline powder[1]
Melting Point~112°C (with decomposition)[1][2][3][4]
Recommended Storage Temp.2 - 8°C[1][2][3]
Boiling Point (Predicted)247.7 ± 32.0 °C[1]

Table 2: General Temperature Effects on Heteroaryl Suzuki-Miyaura Coupling Yields

Temperature RangeGeneral OutcomeRationaleSource
Room Temp. - 60°CPotentially lower but cleaner yieldsMinimizes protodeboronation and decomposition of the unstable boronic acid.[10] Reaction rates may be slow.[10][15]
60°C - 80°COften the optimal rangeA good balance between reaction rate and stability. Many procedures find the best yields in this range.[7][8]
80°C - 110°CHigher conversion, but increased risk of side reactionsCan drive sluggish reactions to completion, but significantly increases the rate of protodeboronation and thermal decomposition.[17] Yield may increase or decrease depending on the specific substrates and catalyst.[10][17][18]
> 110°CNot RecommendedExceeds the known decomposition temperature of the solid, risking rapid degradation in solution.[1][2]

Experimental Protocols

Protocol 1: General Procedure for a Temperature-Optimized Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling an aryl halide with this compound, with an emphasis on temperature control to minimize degradation.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane with a small amount of water) via syringe.[17][18]

  • Boronic Acid Addition: Add this compound (1.2-1.5 equiv.). For maximum stability, add it to the reaction mixture at room temperature just before heating.

  • Reaction Execution:

    • Begin heating the reaction mixture to a moderate temperature (e.g., 60-80°C).[12]

    • Stir vigorously to ensure even heat distribution.

    • Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).

    • Observe for any color change that may indicate decomposition.

  • Troubleshooting During Reaction:

    • If the reaction is sluggish after 2-3 hours, consider increasing the temperature by 10-20°C increments, continuing to monitor for byproduct formation.

    • If significant protodeboronation or decomposition is observed, immediately lower the temperature.[12]

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[5]

Visualizations

G A This compound B Elevated Temperature (>80-100°C) A->B C Protodeboronation B->C D Decarboxylation/ Other Decomposition B->D E Furan + Boric Acid C->E H+ Source (e.g., H₂O) F Ring-Opened Species & Polymeric Byproducts D->F G Start Low Yield or Byproducts Observed Q1 Is protodeboronation (furan byproduct) observed? Start->Q1 A1_Yes Lower Reaction Temperature (e.g., to 60°C) Q1->A1_Yes Yes A1_No Is starting material still present? Q1->A1_No No End Re-evaluate Catalyst, Solvent, and Base A1_Yes->End Q2 Is there evidence of decomposition (dark color)? A1_No->Q2 Yes A1_No->End No (Reaction Complete) A2_Yes Lower Temperature & Shorten Reaction Time Q2->A2_Yes Yes A2_No Increase Temperature Modestly (e.g., by 10-20°C) Q2->A2_No No A2_Yes->End A2_No->End G cluster_0 Cause cluster_1 Effects cluster_2 Outcomes Temp Reaction Temperature Stability This compound Stability Temp->Stability Inversely Affects Rate Reaction Rate Temp->Rate Directly Affects Yield Product Yield Stability->Yield Purity Product Purity Stability->Purity Rate->Yield

References

troubleshooting guide for failed 2-Furanboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed Suzuki-Miyaura cross-coupling reactions involving 2-furanboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Failures in this compound couplings often stem from the inherent instability of the boronic acid itself, catalyst deactivation, or suboptimal reaction conditions. The first aspects to scrutinize are:

  • Reagent Quality and Stability: this compound is known to be air-sensitive and prone to decomposition. Ensure it has been stored under an inert atmosphere and refrigerated. Consider using a fresh batch or a more stable derivative like a pinacol, MIDA, or diethanolamine (DABO) boronate ester.

  • Catalyst Activity: The Palladium catalyst's activity is paramount. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ. The presence of oxygen can lead to catalyst decomposition.[1] Using air-stable precatalysts can often improve reproducibility.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can promote the unwanted homocoupling of the boronic acid and deactivate the palladium catalyst.[1] Ensure proper degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

Q2: I'm observing a significant amount of furan as a byproduct. What is causing this and how can it be prevented?

A2: The formation of furan indicates that protodeboronation is occurring. This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] For heteroaromatic boronic acids like this compound, this process can be accelerated under certain conditions.

To mitigate protodeboronation:

  • Use Anhydrous Conditions: Water is a proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce its occurrence.

  • Select a Milder Base: Strong bases in aqueous media can promote protodeboronation. Consider switching to weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or using anhydrous conditions with a base like potassium phosphate (K₃PO₄).

  • Employ a Boronic Ester: Using a more stable boronic acid derivative, such as a pinacol or MIDA ester, can provide a "slow-release" of the boronic acid into the reaction mixture. This maintains a low concentration of the unstable free boronic acid, minimizing the opportunity for protodeboronation.[2]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. If the desired coupling reaction can proceed at a lower temperature, this can be an effective strategy.

Q3: My main byproduct is 2,2'-bifuran. How can I minimize this homocoupling?

A3: The formation of 2,2'-bifuran is a result of the homocoupling of this compound. This side reaction is primarily promoted by the presence of oxygen and Pd(II) species.[1]

To suppress homocoupling:

  • Strict Inert Atmosphere: As with catalyst deactivation, the rigorous exclusion of oxygen is the most critical factor. Utilize Schlenk techniques or a glovebox for the reaction setup.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial. If using a Pd(II) precatalyst, ensure the conditions are optimal for its rapid reduction to Pd(0) to minimize its concentration in the reaction mixture.

  • Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.

Q4: Should I use this compound directly, or is a boronic ester derivative a better choice?

A4: While this compound can be used directly with careful handling and optimized conditions, its instability often makes boronic esters a more reliable choice.

  • Stability: Pinacol, MIDA, and DABO esters of this compound are generally more stable, crystalline solids that are easier to handle and store. This enhanced stability leads to more consistent and reproducible results.

  • Slow Release: As mentioned previously, boronic esters can slowly hydrolyze in situ to provide a low, steady concentration of the active boronic acid for the catalytic cycle. This minimizes side reactions like protodeboronation and homocoupling that can occur at high concentrations of the free boronic acid.

The choice may depend on the specific substrates and reaction conditions, but for challenging couplings or when reproducibility is critical, starting with a boronic ester is often advantageous.

Troubleshooting Guide

Problem: Low to No Product Formation

This troubleshooting workflow provides a logical sequence of steps to diagnose and resolve low or no yield in your this compound coupling reaction.

G start Start: Low/No Yield reagent_check 1. Verify Reagent Quality - Purity of this compound - Activity of Palladium catalyst - Purity of aryl halide - Anhydrous and degassed solvent start->reagent_check reagent_check->start Impure/Degraded Reagents atmosphere_check 2. Ensure Inert Atmosphere - Proper degassing of solvent - Purge reaction vessel with Ar/N2 - Maintain positive pressure reagent_check->atmosphere_check Reagents OK atmosphere_check->start Oxygen Contamination conditions_check 3. Evaluate Reaction Conditions - Base selection - Solvent choice - Reaction temperature - Reaction time atmosphere_check->conditions_check Atmosphere is Inert conditions_check->start Suboptimal Conditions catalyst_screen 4. Screen Catalysts and Ligands - Try different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) conditions_check->catalyst_screen Conditions Appear Optimal boronic_ester 5. Switch to a Boronic Ester - Use this compound pinacol ester - Consider MIDA or DABO esters for enhanced stability catalyst_screen->boronic_ester Still Low Yield success Success: Improved Yield catalyst_screen->success Yield Improves boronic_ester->success Yield Improves

Caption: Troubleshooting workflow for failed this compound couplings.

Problem: Significant Side Product Formation (Protodeboronation or Homocoupling)

This workflow outlines the steps to identify and minimize the formation of common side products.

G start Start: High Side Products identify_side_product 1. Identify Major Side Product - Furan (Protodeboronation) - 2,2'-Bifuran (Homocoupling) start->identify_side_product protodeboronation_path Protodeboronation (Furan) identify_side_product->protodeboronation_path Furan Detected homocoupling_path Homocoupling (2,2'-Bifuran) identify_side_product->homocoupling_path 2,2'-Bifuran Detected protodeboronation_solutions 2a. Mitigate Protodeboronation - Use anhydrous solvent - Switch to a milder base (e.g., K2CO3) - Lower reaction temperature - Use a boronic ester (slow release) protodeboronation_path->protodeboronation_solutions homocoupling_solutions 2b. Minimize Homocoupling - Ensure rigorous inert atmosphere - Use a Pd(0) source or efficient precatalyst - Degas solvent thoroughly homocoupling_path->homocoupling_solutions success Success: Reduced Side Products protodeboronation_solutions->success homocoupling_solutions->success

Caption: Workflow for addressing side product formation.

Data Presentation

The choice of catalyst, ligand, and reaction conditions can significantly impact the yield of the Suzuki coupling with this compound. The following table summarizes yields from a comparative study.

Coupling PartnerCatalyst SystemBaseSolventYield (%)
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane99%
PyFluorPd(dppf)Cl₂Na₃PO₄Dioxane62%

Data adapted from "A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling" by Benchchem.[3] This data highlights that a catalyst system with a bulky, electron-rich phosphine ligand like SPhos can be highly effective for coupling this compound with a challenging substrate like 2-chloropyridine.[3]

Experimental Protocols

General Protocol for a Trial Suzuki Coupling of this compound

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents), finely powdered and dried

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • In a separate vial and under an inert atmosphere, add the Pd(OAc)₂ and SPhos.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos to the Schlenk flask.

  • Add the anhydrous, degassed dioxane and degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for the Preparation and Use of this compound Pinacol Ester

If protodeboronation or instability of the free boronic acid is a persistent issue, converting it to the pinacol ester is a recommended strategy.

Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous toluene or THF

  • Magnesium sulfate or a Dean-Stark apparatus

Procedure for Esterification:

  • In a round-bottom flask, dissolve this compound and pinacol in anhydrous toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. Alternatively, stir the mixture with anhydrous magnesium sulfate at room temperature overnight.

  • Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude this compound pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

Using the Pinacol Ester in a Suzuki Coupling:

Follow the "General Protocol for a Trial Suzuki Coupling," substituting the this compound with 1.2 equivalents of the prepared this compound pinacol ester. A slightly higher temperature or longer reaction time may be necessary to facilitate the in situ hydrolysis of the ester.

References

Technical Support Center: 2-Furanboronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2-furanboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a special focus on the critical role of water.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in Suzuki-Miyaura reactions?

A1: Water plays a dual role in Suzuki-Miyaura couplings. On one hand, it can be beneficial, promoting the dissolution of the base (e.g., carbonates, phosphates) and facilitating the crucial transmetalation step by activating the boronic acid. On the other hand, an excess of water can lead to undesirable side reactions, most notably the protodeboronation of the boronic acid, which reduces the yield of the desired product.

Q2: Why is this compound particularly sensitive to the reaction conditions?

A2: this compound is an electron-rich heteroaromatic boronic acid, which makes it highly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often accelerated by the presence of water and a base, which are standard components of many Suzuki-Miyaura reaction protocols.

Q3: What is protodeboronation and how does it affect my reaction?

A3: Protodeboronation is the most significant side reaction in Suzuki-Miyaura couplings.[2] It involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of furan as a byproduct in the case of this compound. This side reaction consumes the starting material and reduces the overall yield of your desired coupled product. The rate of protodeboronation is highly dependent on factors like pH, temperature, and the structure of the boronic acid itself.[3]

Q4: Should I use anhydrous conditions for the Suzuki-Miyaura coupling of this compound?

A4: While not always necessary, using anhydrous conditions can be a key strategy to minimize protodeboronation, especially when working with sensitive substrates like this compound. However, completely anhydrous conditions might slow down the reaction, as a small amount of water can be beneficial for the catalytic cycle. Therefore, a careful optimization of the water content is often necessary.

Q5: Are there more stable alternatives to this compound?

A5: Yes, converting this compound to a more stable derivative is a highly effective strategy to mitigate protodeboronation. Common alternatives include:

  • Pinacol esters: These are generally more stable than the corresponding boronic acids.[3]

  • MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable and allow for the slow release of the boronic acid under the reaction conditions, minimizing its decomposition.[1]

  • Potassium trifluoroborate salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of the desired product 1. Catalyst deactivation: Presence of oxygen can lead to catalyst decomposition. 2. Inefficient transmetalation: Suboptimal reaction conditions. 3. Significant protodeboronation: Consumption of the this compound.1. Degas solvents thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Optimize reaction conditions: Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, THF), and temperatures. 3. Minimize water content or use a more stable boron reagent: See Q5 in the FAQ section.
Significant amount of furan byproduct detected Protodeboronation of this compound: The reaction conditions (e.g., high water content, strong base, high temperature) favor this side reaction.1. Lower the reaction temperature: If the catalyst is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C). 2. Use a milder base: Switch from strong bases like NaOH or KOH to milder ones like K₃PO₄ or Cs₂CO₃. 3. Reduce water content: Use anhydrous solvents or a solvent system with a low water percentage (e.g., Dioxane/H₂O 10:1). 4. Switch to a more stable boron reagent: Convert this compound to its pinacol ester or MIDA boronate.
Reaction is sluggish or does not go to completion 1. Insufficient catalyst activity. 2. Poor solubility of reagents. 3. Anhydrous conditions slowing down the reaction. 1. Use a highly active catalyst system: Consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 2. Choose an appropriate solvent system: A mixture of a polar aprotic solvent (e.g., dioxane, THF) and a small amount of water can improve solubility. 3. Add a controlled amount of water: If running under strictly anhydrous conditions, adding a small, optimized amount of water might accelerate the reaction.

Data Presentation

The following table summarizes the general effect of water on the Suzuki-Miyaura coupling of heteroaromatic boronic acids, which is applicable to this compound. Please note that specific quantitative data for this compound is not extensively available in the literature, and these trends are based on studies of similar substrates.

Water Content Effect on Desired Coupling Effect on Protodeboronation General Recommendation for this compound
Anhydrous (<0.01%) May be slow due to inefficient base dissolution and transmetalation.Minimized.Recommended for initial trials, especially if protodeboronation is a major issue.
Low (e.g., 1-5%) Often optimal, as it can accelerate the reaction by aiding in base dissolution and facilitating the catalytic cycle.Can be significant, depending on the base and temperature.A good starting point for optimization.
High (>10%) Can lead to decreased yields due to dilution and increased side reactions.Significantly increased, leading to substantial loss of the boronic acid.Generally not recommended.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Aqueous Conditions)

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base under an inert atmosphere (Argon or Nitrogen).

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for the Preparation of this compound Pinacol Ester

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and pinacol in toluene.

  • Heat the mixture to reflux.

  • Continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling without further purification.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2 Base, H2O Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Furan Byproduct check_water Is water content high? start->check_water reduce_water Reduce H2O or use anhydrous conditions check_water->reduce_water Yes check_base Is the base too strong? check_water->check_base No reduce_water->check_base milder_base Use milder base (e.g., K3PO4, Cs2CO3) check_base->milder_base Yes check_temp Is temperature too high? check_base->check_temp No milder_base->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes use_ester Use a more stable boron reagent (e.g., pinacol ester) check_temp->use_ester No lower_temp->use_ester end Improved Yield use_ester->end

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions of this compound.

References

Technical Support Center: Catalyst Deactivation in Heteroaryl Boronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving heteroaryl boronic acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation and low reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or reaction failure when using heteroaryl boronic acids in Suzuki-Miyaura coupling?

A1: The primary causes are typically one of two issues: decomposition of the boronic acid or deactivation of the palladium catalyst.

  • Protodeboronation: This is the most common side reaction, where the carbon-boron bond of your heteroaryl boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[1][2][3] This effectively destroys your nucleophile. Electron-deficient heteroaryl systems are often more susceptible to this issue.[2]

  • Catalyst Deactivation: The Lewis-basic heteroatoms (e.g., nitrogen in pyridine) present in the substrate can coordinate to the palladium catalyst center.[2][4] This "poisoning" of the catalyst can slow down or completely halt the catalytic cycle.

  • Poor Solubility: Highly polar heterocyclic compounds can have poor solubility in common organic solvents, leading to heterogeneous mixtures and inefficient reactions.[4]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the catalyst.[5]

Q2: My reaction with a pyridine-boronic acid is not working. What is special about this class of substrates?

A2: Pyridine and other π-deficient, nitrogen-containing heterocycles are notoriously challenging for several reasons. The electron-withdrawing nature of the ring slows the crucial transmetalation step in the catalytic cycle.[2] More importantly, the lone pair on the nitrogen atom can bind strongly to the palladium catalyst, leading to the formation of stable, inactive complexes that prevent further turnover.[2][4] Special strategies are often required for these substrates, such as using specific ligands, anhydrous conditions, or additives to mitigate catalyst poisoning.[4]

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is a chemical reaction where a proton replaces the boronic acid group on your starting material.[1] This side reaction is often accelerated by high temperatures and the presence of a base and water.[1][6]

Several strategies can be employed to minimize it:

  • Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol[7] or N-methyliminodiacetic acid (MIDA) ester[1], can protect the C-B bond. These esters often exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1][8]

  • Lower the Reaction Temperature: Higher temperatures significantly accelerate the rate of protodeboronation. Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can help.[6]

  • Optimize the Base: While a base is required to activate the boronic acid for transmetalation, strong bases can also promote protodeboronation.[9] Screening weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ may improve the outcome.[6]

  • Anhydrous Conditions: Minimizing water in the reaction can suppress the hydrolytic pathways that lead to protodeboronation.[4]

Q4: How does the choice of ligand affect catalyst stability and activity?

A4: The ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often essential.[10][11] They promote the crucial reductive elimination step to form the product and stabilize the Pd(0) catalyst. For challenging heteroaryl couplings, these specialized ligands can prevent catalyst dimerization and deactivation, overcoming the inhibitory effects of the heteroatom.[10]

Troubleshooting Guide

Problem: My reaction has stalled or shows very low conversion to the desired product.

This troubleshooting workflow can help diagnose the underlying issue.

G Troubleshooting Workflow for Low Conversion start Low / No Conversion check_reagents 1. Verify Reagent Quality & Purity - Boronic acid/ester still active? - Solvent dry and degassed? - Base anhydrous? start->check_reagents check_conditions 2. Assess Reaction Conditions - Temperature too high/low? - Inert atmosphere maintained? check_reagents->check_conditions Reagents OK protodeboronation 3. Suspect Protodeboronation? (Check crude NMR/LCMS for H-substituted heteroaryl) check_conditions->protodeboronation Conditions OK catalyst_deactivation 4. Suspect Catalyst Poisoning? (Common with N-heterocycles) protodeboronation->catalyst_deactivation No solution_boronic_acid Modify Nucleophile: - Switch to pinacol or MIDA ester - Use freshly prepared boronic acid protodeboronation->solution_boronic_acid Yes solution_conditions Optimize Conditions: - Lower reaction temperature - Screen milder bases (K3PO4, Cs2CO3) - Ensure rigorous anhydrous/degassed setup protodeboronation->solution_conditions Yes solution_catalyst Modify Catalyst System: - Increase catalyst/ligand loading - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, CataCXium A) - Use a robust precatalyst (e.g., G3/G4) catalyst_deactivation->solution_catalyst Yes end_node Improved Yield solution_boronic_acid->end_node solution_conditions->end_node solution_catalyst->end_node

Caption: A step-by-step decision tree for troubleshooting failed heteroaryl cross-coupling reactions.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the impact of key variables on reaction yield, compiled from typical observations in the literature.

Table 1: Effect of Boronic Acid vs. Boronic Ester on Yield

This table illustrates the potential improvement in yield when switching from a boronic acid to its corresponding pinacol ester, especially at elevated temperatures where protodeboronation is more pronounced.[6]

Heteroaryl NucleophileFormTemperature (°C)BaseApprox. Yield (%)
2-Fluoropyridine-3-boronic acidAcid60K₂CO₃75
2-Fluoropyridine-3-boronic acidAcid100K₂CO₃30
2-Fluoropyridine-3-boronic acid Pinacol Ester 100 K₂CO₃ 85
2-Thiopheneboronic acidAcid80K₃PO₄90
2-Thiopheneboronic acidPinacol Ester80K₃PO₄92

Table 2: Effect of Base on Product Yield

The choice of base can significantly impact the outcome, with milder bases often favoring the desired reaction over protodeboronation.

Heteroaryl Boronic AcidAryl HalideBaseApprox. Yield (%)
3-Pyridylboronic acid4-BromotolueneNaOH< 10
3-Pyridylboronic acid4-BromotolueneK₂CO₃65
3-Pyridylboronic acid 4-Bromotoluene Cs₂CO₃ 88
3-Pyridylboronic acid 4-Bromotoluene K₃PO₄ 91

Catalyst Deactivation Pathways

Understanding how a catalyst deactivates is key to preventing it. The two main pathways for heteroaryl substrates are protodeboronation of the coupling partner and direct poisoning of the catalyst.

G Major Catalyst Deactivation & Side Reaction Pathways cluster_cycle Desired Suzuki-Miyaura Cycle pd0 Pd(0)L Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pdII R¹-Pd(II)-X Intermediate oxidative_add->pdII transmetalation Transmetalation pdII->transmetalation catalyst_poisoning Catalyst Poisoning pdII->catalyst_poisoning Deactivation pdII_aryl R¹-Pd(II)-R² Intermediate transmetalation->pdII_aryl reductive_elim Reductive Elimination pdII_aryl->reductive_elim reductive_elim->pd0 Regeneration product R¹-R² Product reductive_elim->product boronic_acid Heteroaryl-B(OH)₂ (R²-B(OH)₂) boronic_acid->transmetalation Desired Path protodeboronation Protodeboronation (+H₂O, Base) boronic_acid->protodeboronation Side Reaction dead_end Heteroarene-H (R²-H) Side Product protodeboronation->dead_end inactive_complex [L-Pd-Heteroaryl]⁺ Inactive Complex catalyst_poisoning->inactive_complex

Caption: Relationship between the desired catalytic cycle and key off-cycle deactivation pathways.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Challenging Heteroaryl Boronic Ester

This protocol is a robust starting point for coupling reactions prone to protodeboronation, such as those involving 2-pyridylboronic acid derivatives.[6]

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the heteroaryl boronic acid pinacol ester (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or t-BuOH, to achieve a concentration of 0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: In-Situ Protection of a Boronic Acid as a Diethanolamine (DABO) Adduct

For boronic acids that are particularly unstable, conversion to a diethanolamine (DABO) adduct can improve stability and handling.[12]

  • Dissolution: In a flask, dissolve the heteroaryl boronic acid (1.0 equiv) in a minimal amount of dichloromethane.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes at room temperature.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent (e.g., cold dichloromethane or ether) and dry under vacuum. This stable DABO boronate can now be used directly in the Suzuki coupling protocol described above, often showing improved performance in protic solvents.

References

Technical Support Center: Utilizing MIDA Esters to Overcome 2-Furanboronic Acid Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the inherent instability of 2-furanboronic acid by using its N-methyliminodiacetic acid (MIDA) ester derivative.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable, and what are the primary degradation pathways?

A1: this compound is notoriously unstable due to several factors inherent to its structure. The furan ring is an electron-rich heterocycle, which makes the boronic acid susceptible to protodeboronation, oxidation, and polymerization, especially under conditions of heat, base, or in the presence of a palladium catalyst.[1][2] These degradation pathways can significantly reduce the yield and reproducibility of cross-coupling reactions.[1][2]

Q2: How do MIDA esters stabilize this compound?

A2: N-methyliminodiacetic acid (MIDA) acts as a trivalent chelating ligand for the boron atom. This chelation rehybridizes the boron center from a reactive sp² state to a more stable, tetrahedral sp³ state. This structural change protects the vacant p-orbital on the boron, rendering the MIDA boronate unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[3] MIDA boronates are generally stable to air, moisture, and silica gel chromatography, allowing for long-term benchtop storage.[1][3][4]

Q3: Under what conditions is the this compound released from its MIDA ester for reaction?

A3: The active this compound can be released from its MIDA ester in situ through hydrolysis under mild aqueous basic conditions.[3][5] This "slow-release" mechanism ensures a low, steady concentration of the reactive boronic acid throughout the cross-coupling reaction, which minimizes its decomposition while allowing it to participate effectively in the catalytic cycle.[1][4] Common conditions for hydrolysis include the use of aqueous sodium hydroxide (NaOH) for rapid deprotection or potassium phosphate (K₃PO₄) in a dioxane/water mixture for a more controlled, slower release.[1]

Q4: What are the main advantages of using this compound MIDA ester over the free boronic acid in Suzuki-Miyaura cross-coupling reactions?

A4: The primary advantages include:

  • Enhanced Stability: Indefinite benchtop stability under air, whereas the free boronic acid degrades significantly within days.[1]

  • Improved Reaction Yields: The slow-release of the active boronic acid minimizes decomposition, leading to consistently higher yields, especially with challenging coupling partners like aryl chlorides.[1][2]

  • Increased Reproducibility: The stability and controlled release lead to more reliable and reproducible experimental outcomes.

  • Compatibility with Chromatography: MIDA boronates are stable to silica gel chromatography, simplifying purification of both the building block and reaction intermediates.[3][4]

  • Enables Iterative Cross-Coupling: The stability of the MIDA boronate functional group allows for sequential cross-coupling reactions on the same molecule.[3][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield in Suzuki-Miyaura coupling 1. Incomplete hydrolysis of the MIDA ester. 2. Inactive catalyst. 3. Decomposition of the released this compound.1. Ensure appropriate basic and aqueous conditions for MIDA ester hydrolysis. For slow release, use K₃PO₄ in a dioxane/water mixture at 60 °C. For faster release, a pre-treatment with aqueous NaOH may be necessary.[1] 2. Use a fresh batch of palladium catalyst and ligand. Ensure anhydrous and anaerobic conditions are maintained if required by the specific catalytic system. 3. Optimize the reaction temperature and time to balance the rate of hydrolysis and cross-coupling. A slower release at a moderate temperature can be beneficial.[1]
Decomposition of MIDA ester during workup or purification 1. Prolonged exposure to acidic or strongly basic conditions. 2. Use of protic solvents like methanol for extended periods during chromatography.1. Neutralize the reaction mixture to a pH of ~7 before extraction and purification. 2. Avoid using alcohol-containing eluents for preparative chromatography if the MIDA boronate needs to be recovered. If necessary, minimize the time the compound is in solution with the alcohol.[3] Ethyl acetate/acetone or THF/Et₂O are suitable alternatives for polar MIDA boronates.[3]
Inconsistent reaction results 1. Variable quality or age of this compound (if used directly). 2. Inconsistent hydrolysis rate of the MIDA ester.1. Switch to using the air-stable this compound MIDA ester for consistent starting material quality. 2. Precisely control the amount of water and base, as well as the reaction temperature, to ensure a reproducible hydrolysis rate.
Protodeboronation of the product Presence of excess water or acid.Ensure the reaction is run under optimized conditions and that the workup is performed promptly and under neutral pH.

Data Presentation

Table 1: Comparison of Benchtop Stability of this compound and its MIDA Ester

CompoundStorage Conditions% Remaining after 15 days% Remaining after ≥60 days
This compoundSolid, on benchtop, under air< 5%Not reported (significant decomposition)
This compound MIDA EsterSolid, on benchtop, under air> 95%> 95%

Data synthesized from reference[1].

Table 2: Comparison of Suzuki-Miyaura Cross-Coupling Yields

Boron ReagentCoupling PartnerCatalyst SystemYield
This compound (freshly prepared)4-ChloroanisolePd(OAc)₂ / SPhos50%
This compound MIDA Ester4-ChloroanisolePd(OAc)₂ / SPhos92%

Reaction conditions: 1.0 equiv of boron reagent, 1.0 equiv of aryl chloride, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h. Data from reference[1].

Experimental Protocols

Protocol 1: Synthesis of this compound MIDA Ester

This protocol is adapted from procedures for the synthesis of MIDA boronates.[7][8][9]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA) or MIDA anhydride

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Dean-Stark apparatus (if using MIDA)

  • Magnetic stirrer and heating mantle

  • Standard glassware for inert atmosphere reactions

Procedure using MIDA:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).

  • Add a suitable anhydrous solvent (e.g., toluene) to the flask.

  • Heat the mixture to reflux and allow the water to be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The MIDA boronate may precipitate out of solution.

  • Isolate the product by filtration and wash with a non-polar solvent (e.g., diethyl ether).

  • Dry the product under vacuum to yield the this compound MIDA ester as a stable, often crystalline solid.

Procedure using MIDA anhydride (a milder, more convenient method): [7][8]

  • In a vial, combine this compound (1.0 equiv) and MIDA anhydride (1.0-1.5 equiv).

  • Add an anhydrous solvent such as dioxane.

  • Cap the vial and heat at 70 °C with stirring for 24 hours.

  • Cool the mixture to room temperature.

  • Isolate the product by filtration, wash with a non-polar solvent, and dry under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using this compound MIDA Ester (Slow-Release Conditions)

This protocol is based on the slow-release cross-coupling methodology.[1][2]

Materials:

  • This compound MIDA ester

  • Aryl or heteroaryl chloride/bromide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent system (e.g., 5:1 Dioxane/Water)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 equiv), this compound MIDA ester (1.0-1.2 equiv), palladium catalyst (e.g., 5 mol % Pd(OAc)₂), and ligand (e.g., 10 mol % SPhos).

  • Add the base (e.g., 7.5 equiv K₃PO₄).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (5:1 dioxane/H₂O) to the desired concentration (e.g., 0.07 M).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 60-100 °C) with vigorous stirring for the required time (e.g., 6-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound MIDA Ester cluster_coupling Suzuki-Miyaura Cross-Coupling start_synthesis This compound + MIDA Anhydride reaction_synthesis Heat in Dioxane (70 °C) start_synthesis->reaction_synthesis isolation_synthesis Filtration & Drying reaction_synthesis->isolation_synthesis product_synthesis Stable MIDA Ester isolation_synthesis->product_synthesis start_coupling MIDA Ester + Aryl Halide reaction_coupling Pd Catalyst, Base, Dioxane/H₂O, Heat start_coupling->reaction_coupling hydrolysis In situ Slow Release of Boronic Acid reaction_coupling->hydrolysis generates workup Workup & Purification reaction_coupling->workup hydrolysis->reaction_coupling participates in final_product Coupled Product workup->final_product

Caption: Experimental workflow for synthesis and application of this compound MIDA ester.

troubleshooting_logic start Low Coupling Yield? check_hydrolysis Are hydrolysis conditions (base, H₂O, temp) correct? start->check_hydrolysis Yes check_catalyst Is the catalyst system active? check_hydrolysis->check_catalyst Yes adjust_hydrolysis Adjust base, water content, or temperature. check_hydrolysis->adjust_hydrolysis No replace_catalyst Use fresh catalyst/ligand. check_catalyst->replace_catalyst No success Problem Solved check_catalyst->success Yes (Check other parameters) adjust_hydrolysis->success replace_catalyst->success

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura cross-coupling reactions.

stability_concept cluster_unstable Unstable Boronic Acid cluster_stable Stable MIDA Ester boronic_acid This compound (sp² Boron, Reactive) decomposition Decomposition (Protodeboronation, Oxidation) boronic_acid->decomposition prone to mida_ester MIDA Ester (sp³ Boron, Protected) storage Long-term Storage & Chromatography Stable mida_ester->storage allows hydrolysis Mild Aqueous Base (Slow Release) mida_ester->hydrolysis hydrolyzes to hydrolysis->boronic_acid releases

Caption: Conceptual diagram illustrating the stabilization of this compound via MIDA protection.

References

Technical Support Center: Slow-Release Strategies for Unstable Boronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of slow-release strategies for unstable boronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with a 2-heterocyclic boronic acid is giving low to no yield. I suspect my boronic acid is decomposing. What can I do?

A1: Decomposition of unstable boronic acids, such as many 2-heterocyclic, vinyl, and cyclopropyl derivatives, is a common issue leading to poor yields in cross-coupling reactions.[1][2][3] These boronic acids are susceptible to degradation via processes like protodeboronation, oxidation, and polymerization, which are often accelerated by the reaction conditions (heat, base, palladium catalyst).[1][2] A highly effective solution is to employ a slow-release strategy, where the unstable boronic acid is generated in situ from a stable precursor. This maintains a low concentration of the reactive boronic acid throughout the reaction, minimizing decomposition while still allowing for efficient transmetalation.[4]

Two widely adopted slow-release strategies involve the use of N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates .

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are air-stable, crystalline solids that are generally compatible with silica gel chromatography.[5][6] The MIDA ligand protects the boronic acid functionality by forming a tetracoordinate boron center, which is unreactive under anhydrous Suzuki-Miyaura conditions. Under mild aqueous basic conditions, the MIDA group is slowly cleaved to release the corresponding boronic acid.[1][5]

  • Potassium Organotrifluoroborates (R-BF₃K): These are also typically crystalline, free-flowing solids that exhibit remarkable stability to air and moisture.[7][8] The strong boron-fluorine bonds render them less susceptible to protodeboronation compared to boronic acids.[8] In the presence of a base and water, they slowly hydrolyze to release the active boronic acid species for the cross-coupling reaction.[9][10]

The choice between these strategies can depend on the specific substrate, desired release rate, and downstream synthetic steps.

Q2: How do I choose between using a MIDA boronate and a trifluoroborate for my reaction?

A2: Both MIDA boronates and trifluoroborates are excellent choices for stabilizing unstable boronic acids, but they have different characteristics that may make one more suitable for your specific application.

FeatureN-Methyliminodiacetic Acid (MIDA) BoronatesPotassium Organotrifluoroborates
Stability Excellent benchtop stability; stable to air, moisture, and chromatography.[5][6]Crystalline solids, remarkably stable to air and moisture.[7][8]
Release Conditions Slow release is typically achieved with a mild aqueous base like K₃PO₄.[1] The release rate can be tuned by adjusting the temperature.[2]Hydrolysis to the boronic acid is facilitated by a base in the presence of water.[10][11]
Synthesis Prepared by condensation of a boronic acid with MIDA or MIDA anhydride.[6][12][13]Commonly synthesized by reacting a boronic acid with potassium hydrogen fluoride (KHF₂).[8]
Key Advantage The robust nature of MIDA boronates allows for their use in multi-step, iterative cross-coupling sequences, enabling the synthesis of complex molecules from a set of stable building blocks.[5][14][15]Their stability allows for a wide tolerance of functional groups and reaction conditions, making them suitable for carrying through multi-step syntheses.[8]
Potential Limitation For some challenging substrates, like 2-pyridyl MIDA boronate, modified conditions (e.g., use of a copper co-catalyst) may be necessary for efficient coupling.[1][2]The rate of hydrolysis can vary significantly depending on the organic substituent, which can impact the efficiency of the "slow-release".[10][16]

Quantitative Data Summary

The following tables summarize the significant improvement in cross-coupling yields when using MIDA boronates as a slow-release strategy for unstable boronic acids compared to using the freshly prepared boronic acids directly.

Table 1: Comparison of Cross-Coupling Yields of Unstable Boronic Acids vs. MIDA Boronates [2]

EntryUnstable Boronic AcidYield with Boronic Acid (%)Corresponding MIDA BoronateYield with MIDA Boronate (%)
12-Benzofuranboronic acid502-Benzofuranyl MIDA boronate92
22-Thiopheneboronic acid372-Thienyl MIDA boronate94
32-Indoleboronic acid142-Indolyl MIDA boronate93
4Vinylboronic acid68Vinyl MIDA boronate90

Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[1][2]

Experimental Protocols

Protocol 1: Synthesis of an Aryl MIDA Boronate from an Arylboronic Acid

This protocol describes a general procedure for the synthesis of an aryl MIDA boronate using MIDA anhydride, which is often milder than traditional dehydrative condensation.[12][13]

Materials:

  • Arylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) anhydride (2.0-3.0 equiv)[12]

  • Anhydrous 1,4-dioxane

  • Stir bar, reaction vial/flask with a septum

  • Heating block or oil bath

Procedure:

  • To a clean, dry reaction vial containing a stir bar, add the arylboronic acid (e.g., 0.5 mmol) and MIDA anhydride (2-3 equiv).

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the boronic acid.[12]

  • Seal the vial and heat the mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting boronic acid is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • The crude MIDA boronate can often be purified by precipitation or silica gel chromatography. For precipitation, concentrate the reaction mixture and add a suitable solvent system (e.g., acetone/ether) to induce crystallization.[14] Filter the resulting solid and dry under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using a MIDA Boronate (Slow-Release)

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl MIDA boronate with an aryl halide.[1][2][14]

Materials:

  • Aryl MIDA boronate (1.2 equiv)

  • Aryl halide (e.g., aryl chloride or bromide) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0-7.5 equiv)

  • Degassed 1,4-dioxane and water (e.g., 5:1 or 10:1 v/v)

  • Stir bar, reaction vial/flask with a septum

  • Heating block or oil bath

Procedure:

  • In a reaction vial, combine the aryl MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 60–110 °C).

  • Monitor the reaction until completion by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Slow_Release_Workflow cluster_stable_precursors Stable Boronic Acid Surrogates cluster_reaction Suzuki-Miyaura Cross-Coupling MIDA MIDA Boronate Slow_Release Slow Release (in situ hydrolysis) MIDA->Slow_Release Trifluoroborate Organotrifluoroborate Trifluoroborate->Slow_Release Unstable_BA Unstable Boronic Acid (low concentration) Slow_Release->Unstable_BA generates Catalytic_Cycle Pd Catalytic Cycle Unstable_BA->Catalytic_Cycle transmetalation Product Coupled Product Catalytic_Cycle->Product forms

Caption: General workflow for slow-release cross-coupling.

Troubleshooting_Logic Start Low Yield in Cross-Coupling? Check_BA Is the boronic acid known to be unstable? (e.g., 2-heterocyclic, vinyl) Start->Check_BA Yes Check_Other Troubleshoot other parameters: - Catalyst activity - Base - Solvent degassing - Temperature Start->Check_Other No Use_Slow_Release Implement Slow-Release Strategy Check_BA->Use_Slow_Release MIDA Use MIDA Boronate Use_Slow_Release->MIDA Trifluoro Use Organotrifluoroborate Use_Slow_Release->Trifluoro

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

References

Validation & Comparative

Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Furanboronic Acid and 3-Furanboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount for efficient and successful synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. Within the diverse arsenal of organoboron reagents, furanboronic acids offer a gateway to incorporating the furan moiety, a privileged heterocycle in numerous biologically active molecules. This guide provides an objective comparison of the reactivity of 2-furanboronic acid and 3-furanboronic acid in Suzuki coupling, supported by experimental data, to aid in informed reagent selection and reaction optimization.

The positional isomerism of the boronic acid group on the furan ring significantly influences the reagent's electronic properties, steric profile, and stability, thereby impacting its performance in the catalytic cycle of the Suzuki-Miyaura reaction. Understanding these differences is key to predicting reaction outcomes and troubleshooting potential challenges.

Quantitative Reactivity Comparison

Direct comparative studies under identical conditions for this compound and 3-furanboronic acid are not abundantly available in the literature. However, data from a comparative study on a closely related analog, benzo[b]furan-2-boronic acid, alongside 3-furanboronic acid, provides valuable insights into the expected reactivity trends. The following table summarizes the yields obtained in the Suzuki-Miyaura coupling with 2-chloro-4,6-dimethoxypyrimidine.

Boronic AcidCoupling PartnerPrecatalystCatalyst Loading (mol%)BaseSolventYield (%)
Benzo[b]furan-2-boronic acid2-chloro-4,6-dimethoxypyrimidineAllyl-Pd Precatalyst0.0003K₃PO₄MeOH/THF~75
3-Furanboronic acid 2-chloro-4,6-dimethoxypyrimidineAllyl-Pd Precatalyst0.0015K₃PO₄MeOH/THF~95

Table 1: Comparative yields for the Suzuki-Mura coupling of a 2-substituted furan boronic acid analog and 3-furanboronic acid with 2-chloro-4,6-dimethoxypyrimidine. Data sourced from a study on allyl-based palladium precatalysts.[1]

The data suggests that even with a significantly lower catalyst loading, the reaction with the 2-substituted furan boronic acid analog proceeds to a good yield, hinting at its high reactivity. However, the near-quantitative yield achieved with 3-furanboronic acid, despite a higher catalyst loading in this particular experiment, underscores its robustness and efficiency as a coupling partner.[1]

Discussion of Reactivity: Electronic and Steric Effects

The observed differences in reactivity can be attributed to a combination of electronic and steric factors, as well as the inherent stability of the furanboronic acid isomers.

This compound:

  • Electronic Effects: The proximity of the electron-rich oxygen atom in the furan ring to the boronic acid group at the 2-position can influence the electronic nature of the carbon-boron bond. This can potentially facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Steric Hindrance: The boronic acid group at the 2-position is flanked by a C-H bond and the furan oxygen, which may present some steric hindrance during the approach to the palladium center.

  • Stability: A significant challenge with 2-substituted five-membered heteroaryl boronic acids, including this compound, is their propensity to undergo protodeboronation. This side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is often accelerated under the basic conditions of the Suzuki coupling and can lead to reduced yields of the desired product.

3-Furanboronic Acid:

  • Electronic Effects: The boronic acid group at the 3-position is further removed from the ring oxygen, leading to different electronic effects compared to the 2-isomer. This can result in a more stable carbon-boron bond.

  • Steric Hindrance: The 3-position is generally less sterically encumbered than the 2-position, which can allow for a more facile approach to the palladium catalyst.

  • Stability: 3-Furanboronic acid is generally considered to be more stable and less prone to protodeboronation than its 2-substituted counterpart. This enhanced stability often translates to more consistent and higher yields in Suzuki coupling reactions.[2]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions using furanboronic acids. It is important to note that optimal conditions can vary depending on the specific substrates and catalyst system used.

General Procedure for Suzuki-Miyaura Coupling of Furanboronic Acids with Aryl Halides

Materials:

  • Aryl halide (1.0 equiv)

  • Furanboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide, furanboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic and Logical Diagrams

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OH)₂ Reactants->OxAdd Reactants->Transmetalation Ar'-B(OH)₂ Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Furanboronic_Acid_Reactivity cluster_2FBA This compound cluster_3FBA 3-Furanboronic Acid node_2FBA This compound Properties: - Proximity to ring oxygen - Potential for increased electronic activation - Prone to protodeboronation outcome_2FBA Reactivity Profile Potentially faster reaction but susceptible to lower yields due to instability node_2FBA->outcome_2FBA Leads to node_3FBA 3-Furanboronic Acid Properties: - Boronic acid group is further from oxygen - Generally more stable - Less steric hindrance outcome_3FBA Reactivity Profile More robust and reliable, often leading to higher and more consistent yields node_3FBA->outcome_3FBA Leads to

Reactivity and Stability of Furanboronic Acid Isomers

References

Stability Showdown: 2-Thiopheneboronic Acid Poised for Greater Resilience Over 2-Furanboronic Acid in Demanding Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks is paramount. In the realm of heteroaromatic boronic acids, both 2-Furanboronic acid and 2-Thiopheneboronic acid are workhorses in cross-coupling reactions. However, their inherent stability profiles diverge, a critical consideration for reaction efficiency and compound integrity. This guide provides a comparative analysis of their stability, supported by experimental insights, to aid in the selection of the optimal reagent for your synthetic needs.

Heteroaromatic boronic acids are known to be susceptible to degradation, primarily through two key pathways: protodeboronation and oxidation. These unwanted side reactions can lead to reduced yields and the formation of impurities. The stability of these compounds is significantly influenced by factors such as pH, temperature, and the presence of catalysts.

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a major degradation pathway. This process can be catalyzed by acid or base and is often accelerated at elevated temperatures. Oxidative degradation, another significant concern, involves the conversion of the boronic acid to a hydroxyl group, rendering the reagent inactive for its intended cross-coupling purpose.

Quantitative Stability Comparison

While direct, side-by-side quantitative kinetic studies are not extensively documented in publicly available literature, a comparative analysis of existing data and chemical principles allows for a clear differentiation in the stability of this compound and 2-thiopheneboronic acid.

Stability ParameterThis compound2-Thiopheneboronic AcidKey Observations
General Benchtop Stability Known to be unstable, with significant decomposition observed over 15 days under ambient conditions.Generally more stable than this compound, though still susceptible to degradation over time.This compound is considered one of the more challenging boronic acids regarding benchtop stability.
Protodeboronation Susceptible to protodeboronation under both acidic and basic conditions.Particularly prone to rapid protodeboronation at high pH (>10).[1]The sulfur atom in the thiophene ring influences its electronic properties, impacting the lability of the C-B bond.
Oxidative Stability Susceptible to oxidation, a common degradation pathway for boronic acids.Generally considered to have higher resistance to oxidation compared to furan analogs.The relative electron richness of the heterocyclic ring plays a role in the susceptibility to oxidation.
Thermal Stability Decomposes upon heating, though specific quantitative data is sparse.Considered to be relatively stable at room temperature.[2]As with most organic compounds, elevated temperatures accelerate decomposition for both acids.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and 2-thiopheneboronic acid, a standardized experimental protocol can be employed. High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the degradation of the parent boronic acid and the formation of byproducts over time.

Objective: To determine the degradation kinetics of this compound and 2-thiopheneboronic acid under specific stress conditions (e.g., pH, temperature, oxidative challenge).

Materials:

  • This compound

  • 2-Thiopheneboronic acid

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Buffers of various pH (e.g., pH 4, 7, 10)

  • Hydrogen peroxide (for oxidative stress study)

  • Internal standard (a stable compound that does not react under the test conditions)

  • HPLC system with a UV detector

  • Analytical column suitable for separation of aromatic compounds (e.g., C18)

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of this compound, 2-thiopheneboronic acid, and the internal standard in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Reaction Sample Preparation:

    • For pH stability: In separate vials, mix the boronic acid stock solution with buffers of different pH to achieve the desired final concentration.

    • For thermal stability: Incubate solutions of the boronic acid at various temperatures.

    • For oxidative stability: Add a controlled amount of hydrogen peroxide to the boronic acid solution.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction sample.

  • Sample Quenching (if necessary): Stop the degradation reaction by, for example, neutralizing the pH or cooling the sample.

  • HPLC Analysis:

    • Inject the quenched sample into the HPLC system.

    • Use a suitable mobile phase gradient to achieve good separation of the parent boronic acid, the internal standard, and any degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of the remaining boronic acid at each time point by comparing its peak area to that of the internal standard.

    • Plot the concentration of the boronic acid versus time to determine the degradation rate.

    • Identify degradation products by comparing their retention times with those of known standards or by using mass spectrometry (LC-MS).

Degradation Pathways and Experimental Workflow

The primary degradation pathways for these boronic acids are protodeboronation and oxidation. The following diagrams illustrate these processes and a general workflow for their stability assessment.

Degradation Pathways of Heteroaromatic Boronic Acids cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation A Heteroaromatic Boronic Acid (Ar-B(OH)₂) B Heteroarene (Ar-H) A->B H⁺ or OH⁻ C Boric Acid (B(OH)₃) D Heteroaromatic Boronic Acid (Ar-B(OH)₂) E Heteroaromatic Alcohol (Ar-OH) D->E [O] F Boric Acid (B(OH)₃)

Fig. 1: Primary degradation pathways for heteroaromatic boronic acids.

Experimental Workflow for Stability Assessment prep Sample Preparation (Boronic Acid + Stressor) incubate Incubation (Controlled Time & Temperature) prep->incubate aliquot Aliquoting at Time Points incubate->aliquot quench Reaction Quenching aliquot->quench hplc HPLC Analysis quench->hplc data Data Analysis (Degradation Kinetics) hplc->data

Fig. 2: General experimental workflow for assessing boronic acid stability.

References

comparative study of heteroaryl boronic acids in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Heteroaryl Boronic Acids in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Heteroaryl boronic acids are indispensable reagents in modern synthetic chemistry, particularly for the construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the reactivity and stability of these reagents can vary significantly depending on the nature of the heterocycle, the position of the boronic acid moiety, and the reaction conditions. This guide provides a comparative analysis of the performance of various heteroaryl boronic acids in cross-coupling reactions, supported by experimental data, to aid in the selection of the optimal reagent and reaction strategy.

Key Factors Influencing Reactivity and Stability

The success of a cross-coupling reaction involving heteroaryl boronic acids is a delicate balance between the desired catalytic cycle and undesired side reactions. Several key factors govern the performance of these reagents:

  • Electronic Nature of the Heterocycle : The electronic properties of the heteroaromatic ring play a crucial role in the reactivity of the corresponding boronic acid.

    • π-Rich Heterocycles (e.g., furans, thiophenes, pyrroles) are generally more reactive in the crucial transmetalation step of the catalytic cycle. However, they are often more susceptible to decomposition pathways like protodeboronation.

    • π-Deficient Heterocycles (e.g., pyridines, pyrimidines) present a different set of challenges. The electron-withdrawing nature of the ring can slow down the transmetalation step. Additionally, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]

  • Position of the Boronic Acid Group : The substitution pattern on the heteroaromatic ring significantly impacts reactivity. For instance, in pyridines and pyrimidines, boronic acids at the 2-position often exhibit lower reactivity due to the proximity of the nitrogen atom, a phenomenon often referred to as the "2-pyridyl problem".[2][3] This can lead to catalyst inhibition and an increased rate of protodeboronation.[2][3] 3- and 4-pyridylboronic acids, as well as 5-pyrimidinylboronic acids, are generally more stable and provide better yields.[2][3]

  • Stability and Protodeboronation : Protodeboronation, the cleavage of the C–B bond by a proton source, is a major side reaction that reduces the yield of the desired cross-coupled product.[1] The propensity for protodeboronation is influenced by the stability of the heteroaryl boronic acid, with electron-rich and certain 2-substituted heteroaryl boronic acids being particularly susceptible.

  • Boronic Acid Surrogates : To overcome the inherent instability of some heteroaryl boronic acids, more stable derivatives are often employed. These include boronate esters (e.g., pinacol esters), trifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates. These surrogates can offer improved stability, handling, and in some cases, controlled release of the boronic acid under the reaction conditions.

Data Presentation

The following tables summarize quantitative data from comparative studies of various heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions across different studies.

Comparison of Furan- and Benzofuran-Boronic Acids
EntryBoronic AcidElectrophileCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Benzo[b]furan-2-boronic acid2-chloro-4,6-dimethoxypyrimidinePd(OAc)₂/SPhosK₂CO₃MeOH/THF501>95
23-Furanboronic acid2-chloro-4,6-dimethoxypyrimidinePd(OAc)₂/SPhosK₂CO₃MeOH/THF501~60

Data sourced from a comparative study on the performance of palladium precatalysts.[4][5]

Comparison of Isomeric Pyrimidine-Boronic Acids
EntryBoronic Acid IsomerGeneral ReactivityCommon Challenges
15-Pyrimidinylboronic acidGood reactivity, generally high yields-
24-Pyrimidinylboronic acidModerate reactivityRequires more reactive electrophiles or optimized catalyst systems
32-Pyrimidinylboronic acidChallenging coupling partnerCatalyst inhibition, protodeboronation

This table summarizes general reactivity trends for isomeric pyrimidine boronic acids in Suzuki-Miyaura coupling.[3]

Comparison of π-Rich Heteroaryl Boronic Acids

While a direct head-to-head comparison with identical conditions is scarce in the literature, the general trend in reactivity towards electrophilic substitution is Pyrrole > Furan > Thiophene.[6] This trend, however, does not always directly translate to yields in cross-coupling reactions due to factors like stability and catalyst interactions. In one study involving Suzuki-Miyaura coupling with 5,7-dibromoindole, 2-thiophenyl boronic acid gave an excellent yield (91%), while 2-furanyl boronic acid only produced trace amounts of the desired product.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide, heteroaryl boronic acid, base, and palladium catalyst.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the specified time.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC, GC, LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is typically diluted with an organic solvent and washed with water or brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography.

Specific Protocol for the Coupling of Benzo[b]furan-2-boronic Acid with 2-chloro-4,6-dimethoxypyrimidine[4][5]
  • Reaction Setup : To a reaction vessel is added 2-chloro-4,6-dimethoxypyrimidine (0.3 M), benzo[b]furan-2-boronic acid (0.45 M), K₂CO₃ (0.6 M), and the palladium precatalyst (e.g., Pd(OAc)₂/SPhos, 0.0003 M).

  • Solvent : A mixture of methanol (0.66 mL) and tetrahydrofuran (0.33 mL) is added.

  • Reaction Conditions : The reaction mixture is stirred at 50°C for 1 hour.

  • Workup and Analysis : The product yield is determined by gas chromatography with an internal standard.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Heteroaryl Boronic Acid, Aryl Halide, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Ar, N2) solvent->inert heat Heat to Desired Temperature (e.g., 80-120 °C) inert->heat stir Stir for a Specified Time heat->stir monitor Monitor Progress (TLC, GC, LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_factors Influencing Factors cluster_outcomes Observable Outcomes reactivity Reactivity in Cross-Coupling yield Reaction Yield reactivity->yield rate Reaction Rate reactivity->rate side_products Formation of Side Products reactivity->side_products electronics Electronic Nature of Heterocycle (π-rich vs. π-deficient) electronics->reactivity position Position of Boronic Acid (e.g., 2- vs. 3-/4-pyridyl) position->reactivity stability Stability of Boronic Acid (Protodeboronation) stability->reactivity sterics Steric Hindrance sterics->reactivity

Caption: Factors influencing the reactivity of heteroaryl boronic acids.

G pd0 Pd(0)L2 pd_aryl_halide Ar-Pd(II)-X L2 pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_boronate Ar-Pd(II)-OR' L2 pd_aryl_halide->pd_aryl_boronate Base (-X, +OR') pd_aryl_heteroaryl Ar-Pd(II)-Het L2 pd_aryl_boronate->pd_aryl_heteroaryl Transmetalation (Het-B(OR)2) pd_aryl_heteroaryl->pd0 Reductive Elimination (Ar-Het)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the NMR Analysis of 2-Aryl-Furans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the characterization of 2-aryl-furans using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of NMR data for various substituted 2-aryl-furans, detailed experimental protocols, and visual workflows to aid in structural elucidation.

The 2-aryl-furan moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. A thorough structural characterization is paramount for drug discovery and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for this purpose. This guide offers a comparative overview of ¹H and ¹³C NMR data for a selection of 2-aryl-furans, equipping researchers, scientists, and drug development professionals with the necessary information for efficient and accurate spectral interpretation.

Comparative Analysis of ¹H and ¹³C NMR Data

The electronic nature of the substituent on the aryl ring significantly influences the chemical shifts of the furan protons and carbons. Electron-donating groups (EDGs) on the aryl ring tend to increase electron density on the furan ring, causing an upfield shift (lower ppm values) of its proton and carbon signals. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (higher ppm values).

Below are tables summarizing the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for a series of 2-aryl-furans, showcasing the impact of different substituents.

Table 1: ¹H NMR Spectral Data of Selected 2-Aryl-Furans in CDCl₃

CompoundAr-SubstituentH-3 (δ, ppm, J Hz)H-4 (δ, ppm, J Hz)H-5 (δ, ppm, J Hz)Aryl Protons (δ, ppm)
2-PhenylfuranH6.64 (dd, J=3.4, 0.8)6.46 (dd, J=3.4, 1.8)7.46 (dd, J=1.8, 0.8)7.23-7.40 (m, 3H), 7.67 (m, 2H)[1]
2-(4-Methoxyphenyl)furan4-OCH₃~6.5-6.7~6.4-6.5~7.3-7.56.93 (d, J=8.7), 7.69 (d, J=8.7)
2-(4-Chlorophenyl)furan4-Cl~6.7-6.8~6.5-6.6~7.4-7.67.37-7.55 (m)
2-(4-Nitrophenyl)furan4-NO₂7.37 (d, J=3.7)7.44 (d, J=3.7)-8.04 (d, J=9.0), 8.31 (d, J=9.0)[2]

Table 2: ¹³C NMR Spectral Data of Selected 2-Aryl-Furans in CDCl₃

CompoundAr-SubstituentC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Aryl Carbons (δ, ppm)
2-PhenylfuranH154.5105.0111.7142.3123.9, 127.4, 128.7, 131.0
2-(4-Methoxyphenyl)furan4-OCH₃~154~104~111~14255.1, 114.3, 125.0, 129.8, 159.8, 161.4[1]
2-(4-Chlorophenyl)furan4-Cl~153~106~112~143125.2, 129.0, 129.6, 134.1
2-(4-Nitrophenyl)furan4-NO₂154.2112.1120.3146.2124.9, 125.7, 135.3, 147.3[2]

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for reliable structural analysis. Below are detailed methodologies for the preparation of samples and the acquisition of 1D and 2D NMR spectra for 2-aryl-furans.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the 2-aryl-furan sample.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Spectroscopy (¹H and ¹³C)
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons).

    • Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive.

    • Decoupling: Proton decoupling is typically employed to simplify the spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

2D NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals, especially for complex molecules.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is used to identify adjacent protons in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.

Visualization of NMR Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of NMR analysis for the characterization of 2-aryl-furans.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample 2-Aryl-Furan Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Process_1D Process & Analyze 1D Spectra OneD_NMR->Process_1D Process_2D Process & Analyze 2D Spectra TwoD_NMR->Process_2D Assign_Signals Assign ¹H & ¹³C Signals Process_1D->Assign_Signals Process_2D->Assign_Signals Structure Final Structure Assign_Signals->Structure

Caption: General workflow for NMR analysis of 2-aryl-furans.

The following diagram illustrates the relationships between different NMR experiments in the structural elucidation of a hypothetical 2-aryl-furan.

Structure_Elucidation_Logic cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration, Coupling Constants) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC Proton Dimension HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC Proton Dimension C13_NMR ¹³C NMR (Chemical Shifts, Number of Carbons) C13_NMR->HSQC Carbon Dimension C13_NMR->HMBC Carbon Dimension Structure Structure of 2-Aryl-Furan COSY->Structure Proton Framework HSQC->Structure Direct C-H Bonds HMBC->Structure Molecular Skeleton & Quaternary Carbons

References

A Comparative Guide to GC-MS Methods for Analyzing Suzuki Coupling Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, pivotal for the creation of carbon-carbon bonds, particularly in the formation of biaryl compounds prevalent in pharmaceuticals and functional materials. Accurate and efficient monitoring of these reactions is crucial for optimization, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high resolution and sensitivity.

This guide provides a comparative analysis of two primary GC-MS methodologies for the quantitative analysis of Suzuki coupling reaction mixtures: a Direct Analysis Method and a Derivatization-Based Method . We will delve into their respective experimental protocols, present comparative performance data, and illustrate the workflows to aid researchers in selecting the most suitable approach for their specific analytical needs.

Method Comparison at a Glance

The choice between direct analysis and a derivatization-based method hinges on the volatility of the analytes and the desired quantitative accuracy for all reaction components.

FeatureDirect Analysis MethodDerivatization-Based Method
Principle Direct injection of the organic phase of the reaction mixture after quenching and filtration.Chemical modification of non-volatile analytes (boronic acids) to make them amenable to GC analysis.
Primary Analytes Aryl halides, biaryl products, and other volatile components.All key components, including aryl halides, biaryl products, and derivatized boronic acids.
Pros - Faster sample preparation.- Simpler workflow.- Good for monitoring product formation and consumption of volatile starting materials.- Enables simultaneous quantification of all key reaction components.- Improved chromatographic peak shape and sensitivity for boronic acids.
Cons - Inability to analyze non-volatile boronic acids.- Potential for inaccurate assessment of reaction conversion if boronic acid degradation occurs.- More complex and time-consuming sample preparation.- Potential for incomplete derivatization or side reactions.
Typical LOD/LOQ 0.1 - 1 µg/mL (for volatile analytes)0.05 - 0.5 µg/mL (for derivatized analytes)
Analysis Time Shorter (due to simpler sample prep)Longer (due to derivatization step)

Experimental Protocols

Detailed methodologies for both approaches are provided below. These protocols are based on established practices and can be adapted to specific Suzuki coupling reaction systems.

Method 1: Direct Analysis of Suzuki Reaction Mixture

This method is suitable for rapidly monitoring the formation of the biaryl product and the consumption of the aryl halide.

1. Sample Preparation:

  • Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture and quench it by adding it to a vial containing an internal standard solution (e.g., 1 mL of a known concentration of a stable, non-reactive compound like dodecane or biphenyl in a suitable solvent like ethyl acetate).

  • Extraction: Add 1 mL of deionized water to the vial and vortex thoroughly to extract the aqueous-soluble components.

  • Phase Separation: Centrifuge the vial to ensure complete phase separation.

  • Filtration: Carefully transfer the organic layer to a new vial and pass it through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Parameters:

  • GC Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • Injection: 1 µL, splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.

Method 2: Derivatization-Based Analysis of Suzuki Reaction Mixture

This method allows for the comprehensive analysis of all key components, including the non-volatile boronic acid, by converting it into a volatile derivative. Here, we describe a common derivatization procedure using a diol to form a cyclic boronate ester.

1. Sample Preparation:

  • Reaction Quenching: Follow the same quenching procedure as in Method 1, using an internal standard.

  • Extraction and Drying: Perform the liquid-liquid extraction as described above. Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.

  • Derivatization:

    • Transfer a known volume of the dried organic extract (e.g., 500 µL) to a clean, dry reaction vial.

    • Add a diol derivatizing agent, such as a solution of ethylene glycol in a dry solvent (e.g., 100 µL of a 1 mg/mL solution in pyridine or DMF).

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization of the boronic acid.

  • Final Preparation: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

2. GC-MS Parameters:

The GC-MS parameters are generally the same as in Method 1. The temperature program may need to be optimized to ensure good separation of the derivatized boronic acid from other reaction components.

Visualizing the Workflow and Reaction

To better understand the processes, the following diagrams illustrate the experimental workflows and the fundamental Suzuki coupling reaction.

Suzuki_Coupling_Reaction cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

GCMS_Workflow_Comparison cluster_direct Method 1: Direct Analysis cluster_derivatization Method 2: Derivatization-Based Analysis A1 Quench Reaction (with Internal Standard) A2 Liquid-Liquid Extraction A1->A2 A3 Filter Organic Layer A2->A3 A4 GC-MS Analysis A3->A4 B1 Quench Reaction (with Internal Standard) B2 Liquid-Liquid Extraction B1->B2 B3 Dry Organic Layer B2->B3 B4 Add Derivatizing Agent (e.g., Diol) B3->B4 B5 Heat to Derivatize B4->B5 B6 GC-MS Analysis B5->B6

Caption: Comparative workflow for GC-MS analysis of Suzuki coupling reactions.

Conclusion

Both the direct and derivatization-based GC-MS methods offer valuable insights into Suzuki coupling reactions. The direct analysis method provides a rapid assessment of the reaction progress for volatile components, making it ideal for high-throughput screening and initial optimization studies. In contrast, the derivatization-based method, while more labor-intensive, delivers a more comprehensive and accurate quantitative picture of the entire reaction mixture, which is essential for detailed kinetic studies, mass balance calculations, and impurity profiling in late-stage drug development. The choice of method should be guided by the specific analytical requirements of the research, balancing the need for speed and simplicity with the demand for comprehensive and accurate data.

A Comparative Guide to Spectroscopic Validation of 2-Substituted Furan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative overview of standard spectroscopic methods for validating the synthesis of 2-substituted furans, a common motif in pharmaceuticals and functional materials. We present supporting data for representative compounds and detailed experimental protocols to aid in structural elucidation.

Data Presentation: Spectroscopic Signatures

The electronic environment of the furan ring is highly sensitive to the nature of the substituent at the 2-position, a characteristic that is directly reflected in its spectroscopic data.[1] Electron-withdrawing groups tend to shift proton signals to a lower field (deshielding), while electron-donating groups cause an upfield shift.[1] Below is a summary of typical spectroscopic data for common 2-substituted furans.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of furan derivatives.[2]

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) & Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
2-Furoic Acid DMSO-d₆H5: 7.90 (dd, J=1.6, 0.8 Hz)H3: 7.22 (dd, J=3.5, 0.8 Hz)H4: 6.64 (dd, J=3.4, 1.7 Hz)[3][4]159.8 (C=O), 147.4 (C2), 145.4 (C5), 118.2 (C3), 112.5 (C4)[3][4]
2-Acetylfuran CDCl₃H5: 7.59H3: 7.19H4: 6.54CH₃: 2.48 (s)[5][6]186.6 (C=O), 152.9 (C2), 146.6 (C5), 117.4 (C3), 112.4 (C4), 26.0 (CH₃)[6][7]
Furan-2-carbaldehyde CDCl₃H5: 7.70H3: 7.28H4: 6.60CHO: 9.64 (s)177.8 (CHO), 152.9 (C2), 148.2 (C5), 121.7 (C3), 112.8 (C4)
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

IR spectroscopy helps identify key functional groups, while mass spectrometry provides information on molecular weight and fragmentation patterns.[2]

CompoundIR Characteristic Bands (cm⁻¹)Mass Spectrometry (m/z)
2-Furoic Acid ~3000 (O-H, broad), ~1680 (C=O), ~1580 & ~1470 (C=C ring stretch)M⁺: 112Fragments: 95, 67, 39
2-Acetylfuran ~1670 (C=O, strong), ~1565 & ~1460 (C=C ring stretch)[6]M⁺: 110[7]Fragments: 95 ([M-CH₃]⁺, base peak), 67, 39[7]
Furan-2-carbaldehyde 2847, 2715 (Aldehyde C-H), 1687-1668 (C=O, strong)[8]M⁺: 96Fragments: 95 ([M-H]⁺, base peak), 67, 39[2]

Experimental Workflow for Spectroscopic Validation

The logical process for validating a synthesized 2-substituted furan involves a multi-technique spectroscopic approach to confirm the structure unequivocally.

Caption: Workflow for the spectroscopic validation of 2-substituted furans.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 2-substituted furan derivative.[2]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9] The choice of solvent is crucial to ensure the sample dissolves completely and its signals do not obscure sample peaks.[2]

    • Transfer the solution into a standard 5 mm NMR tube using a pipette.[9]

    • If required, add a small amount of an internal standard like tetramethylsilane (TMS), although modern spectrometers often use the residual solvent peak for calibration.[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.[2]

    • "Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.

    • Acquire the Free Induction Decay (FID) signal.[2]

  • Data Processing:

    • Perform a Fourier Transform (FT) on the FID to generate the frequency-domain spectrum.[2]

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[2]

    • Calibrate the chemical shift axis (ppm) using the reference signal (TMS at 0 ppm or the residual solvent peak).[2]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient technique for liquid and solid samples.[2]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[2]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This step is crucial to subtract any atmospheric (CO₂, H₂O) or crystal absorbances from the sample spectrum.

    • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the center of the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands (in cm⁻¹) for the key functional groups (e.g., C=O, O-H, C-O) and the furan ring vibrations.

    • Compare the experimental spectrum with reference data for known furan derivatives.

Mass Spectrometry (MS)

This protocol describes a general approach using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile compounds like many furan derivatives.[10]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Data Acquisition (GC-MS with Electron Ionization - EI):

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

    • The sample is vaporized and separated based on its boiling point and column affinity as it passes through the GC column.

    • As the compound elutes from the column, it enters the mass spectrometer's ion source.

    • In the ion source (typically using 70 eV Electron Ionization), the molecule is bombarded with electrons, causing it to ionize and fragment.

    • The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[9]

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern. The difference in m/z between the molecular ion and the major fragment peaks can provide structural clues about the substituent and the furan ring itself. For example, a loss of 15 is indicative of a methyl group.

References

Navigating the Spectral Landscape: A Comparative Guide to 1H NMR Chemical Shifts of 2-Substituted Furan Rings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of furan-containing compounds, a comprehensive understanding of their spectroscopic properties is paramount. This guide provides an objective comparison of the ¹H NMR chemical shifts for protons on a 2-substituted furan ring, supported by experimental data. By elucidating the influence of various substituents on the proton environment, this resource aims to facilitate more accurate and efficient structural elucidation and characterization of novel furan derivatives.

The electronic nature of a substituent at the 2-position of the furan ring profoundly influences the chemical shifts (δ) of the remaining ring protons (H3, H4, and H5). This sensitivity arises from the substituent's ability to either donate or withdraw electron density, thereby altering the shielding of the adjacent protons. Generally, electron-withdrawing groups (EWGs) deshield the furan protons, causing their signals to appear at a lower field (higher ppm values), while electron-donating groups (EDGs) lead to increased shielding and an upfield shift (lower ppm values) of the proton signals.[1]

Comparative Analysis of ¹H NMR Chemical Shifts

The following table summarizes the ¹H NMR chemical shifts for unsubstituted furan and a series of 2-substituted furan derivatives in deuterated chloroform (CDCl₃), a commonly used NMR solvent. This allows for a direct comparison of the substituent effects on the proton chemical shifts.

Substituent (at C2)Electronic EffectH3 (ppm)H4 (ppm)H5 (ppm)Solvent
-H-~6.38~6.38~7.44CDCl₃[2]
-CH₃Electron-Donating---CCl₄[3]
-OCH₃Electron-Donating5.126.246.85CDCl₃[4]
-CHOElectron-Withdrawing7.306.637.73CDCl₃[5]
-COOHElectron-Withdrawing7.3506.5717.659CDCl₃[1]
-COCH₃Electron-Withdrawing7.216.517.60CDCl₃
-CNElectron-Withdrawing----
-NO₂Electron-Withdrawing7.5136.8507.890Acetone

Note: The exact chemical shifts can vary slightly depending on the concentration and specific experimental conditions.

Visualizing Substituent Effects on Furan Proton Chemical Shifts

The following diagram illustrates the general trend of how electron-donating and electron-withdrawing groups at the 2-position influence the chemical shifts of the H3, H4, and H5 protons on the furan ring.

Caption: Substituent electronic effects on furan proton chemical shifts.

Experimental Protocol for ¹H NMR Spectroscopy of 2-Substituted Furans

The following is a generalized experimental protocol for the acquisition of high-quality ¹H NMR spectra of 2-substituted furan derivatives.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Mass: Accurately weigh approximately 5-25 mg of the 2-substituted furan compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[7]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is set to 0.00 ppm.[8]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's lock system will use the deuterium signal from the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved NMR signals.[9]

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient for routine ¹H NMR.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is generally recommended to allow for full relaxation of the protons, ensuring accurate integration.[9]

    • Spectral Width: Set the spectral width to encompass the expected range of chemical shifts for the compound (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm).[10]

  • Integration: Integrate the area under each peak to determine the relative ratio of the protons giving rise to each signal.

  • Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each signal to aid in the structural elucidation of the molecule.

References

A Comparative Guide to the Kinetic Performance of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. In the realm of pharmaceutical and materials science, the incorporation of heteroaromatic moieties is of paramount importance. Heteroaryl boronic acids are indispensable building blocks for this purpose; however, their reactivity and stability can vary dramatically, posing significant challenges to synthetic efficiency and scalability.

This guide provides an objective comparison of the kinetic performance of various heteroaryl boronic acids in Suzuki-Miyaura reactions. By summarizing quantitative data and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in catalyst selection, reaction optimization, and substrate choice.

Factors Influencing the Reactivity of Heteroaryl Boronic Acids

The success and rate of a Suzuki-Miyaura coupling are intricately linked to the properties of the heteroaryl boronic acid employed. Several key factors dictate their performance:

  • Electronic Nature of the Heterocycle: The inherent electronic properties of the heteroaromatic ring are a primary determinant of reactivity.

    • π-Rich Heterocycles (e.g., furan, thiophene, pyrrole) are generally more reactive. The higher electron density on these rings facilitates the crucial transmetalation step of the catalytic cycle.

    • π-Deficient Heterocycles (e.g., pyridine, pyrimidine) often present a greater challenge. The electron-withdrawing nature of the nitrogen atoms in the ring slows down the transmetalation process. Furthermore, the Lewis basicity of these nitrogen atoms can lead to coordination with the palladium catalyst, potentially causing inhibition or deactivation.[1]

  • Isomeric Position of the Boronic Acid Group: The position of the boronic acid on the heteroaryl ring has a profound impact on reactivity. A well-documented example is the "2-pyridyl problem," where the proximity of the boronic acid to the nitrogen atom in 2-pyridylboronic acid leads to both slower transmetalation and increased susceptibility to decomposition.[1] In contrast, 3- and 4-pyridylboronic acids are generally more stable and reactive.[1]

  • Stability and Protodeboronation: A significant side reaction that plagues Suzuki-Miyaura couplings is the protodeboronation of the boronic acid, where the carbon-boron bond is cleaved by a proton source. The propensity for this decomposition pathway varies greatly among different heteroaryl boronic acids and is a critical factor in their overall effectiveness. For instance, 2-pyridyl and 5-thiazolyl boronic acids are known to be particularly prone to rapid protodeboronation.[1]

Quantitative Comparison of Heteroaryl Boronic Acid Reactivity

Heteroaryl Boronic AcidCoupling PartnerCatalyst SystemYield (%)Observations
Pyridine Isomers
2-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂ / Na₃PO₄ModestIllustrates the "2-pyridyl problem" with lower reactivity.[1]
3-Pyridylboronic acid esterPyridine-2-sulfonyl fluorideNot SpecifiedModest
4-Pyridylboronic acid esterPyridine-2-sulfonyl fluorideNot SpecifiedModest
π-Rich Heterocycles
2-Furyl neopentyl boronic esterHeterocyclic bromidesNot Specified81-89Generally high reactivity observed for π-rich systems.[2]
N-Boc-pyrrolyl-2-boronic esterHeterocyclic bromidesNot Specified81-89High yields indicate efficient coupling.[2]
Pyrimidine Isomers
5-Pyrimidinylboronic acidVarious aryl halidesVariousGood to HighGenerally exhibits good reactivity.[3]
4-Pyrimidinylboronic acidVarious aryl halidesOptimized systemsModerate to HighReactivity is influenced by the electron-withdrawing nitrogens.[3]
2-Pyrimidinylboronic acidVarious aryl halidesHighly active catalystsChallengingProne to catalyst inhibition and protodeboronation.[3]

Experimental Protocols for Kinetic Studies

To conduct a rigorous kinetic analysis of Suzuki-Miyaura reactions with different heteroaryl boronic acids, a standardized experimental protocol is crucial. The following methodology outlines a general procedure for monitoring reaction progress and determining key kinetic parameters.

Objective: To determine the initial reaction rate and/or the rate constant for the Suzuki-Miyaura coupling of a heteroaryl boronic acid with an aryl halide.

Materials:

  • Heteroaryl boronic acid (e.g., 1.2 - 1.5 equivalents)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Internal standard (e.g., dodecane, biphenyl, for chromatographic analysis)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials/flasks with stir bars

  • Heating block or oil bath with temperature control

  • Syringes and needles for sampling

  • Quenching solution (e.g., a cooled solution of an appropriate solvent)

  • Analytical instrument (GC, HPLC, or NMR)

Procedure:

  • Reaction Setup: In a pre-dried reaction vessel under an inert atmosphere, add the aryl halide, heteroaryl boronic acid, base, and internal standard.

  • Solvent and Catalyst Addition: Add the degassed solvent to the reaction vessel. Stir the mixture to ensure homogeneity. In a separate vial, prepare a stock solution of the palladium catalyst and any necessary ligands in the reaction solvent.

  • Reaction Initiation: Inject the catalyst solution into the reaction mixture at time t=0. Begin vigorous and consistent stirring and maintain a constant temperature.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the catalytic process.

  • Analysis: Analyze the quenched samples using a calibrated analytical method (GC, HPLC, or NMR) to determine the concentration of the reactant (aryl halide) and the product at each time point.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. For more detailed kinetic analysis, the data can be fitted to appropriate rate laws to determine the reaction order and the rate constant.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura reaction is a competition between the productive catalytic cycle and off-cycle deactivation pathways. The following diagram illustrates the key steps involved.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)Lₙ-X OxAdd->PdII_1 Transmetalation Transmetalation (R²-B(OR)₂) PdII_1->Transmetalation PdII_2 R¹-Pd(II)Lₙ-R² Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Decomposition Protodeboronation of R²-B(OH)₂ BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation BoronicAcid->Decomposition

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the competing protodeboronation pathway.

Conclusion

The kinetic performance of heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions is a multifaceted issue governed by a delicate interplay of electronic effects, steric hindrance, and substrate stability. While π-rich heterocycles generally exhibit higher reactivity, the challenges posed by π-deficient systems, particularly at the 2-position, can often be overcome through the use of more stable boronic acid derivatives, such as boronate esters, and highly active catalyst systems. A thorough understanding of these factors, coupled with rigorous kinetic analysis using standardized protocols, is essential for the rational design and optimization of synthetic routes in drug discovery and materials science.

References

A Comparative Guide to Assessing the Purity of 2-Furanboronic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a cornerstone of reliable and reproducible research. In the realm of organic synthesis, 2-furanboronic acid and its derivatives are valuable building blocks, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the inherent reactivity of the furan ring and the nature of boronic acids present unique challenges for their analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound derivatives, supported by experimental protocols and data presentation to facilitate informed method selection.

The Challenge of Analyzing this compound Derivatives

The primary analytical challenge in assessing the purity of this compound derivatives lies in the stability of the furan moiety. Furan rings are known to be susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and the formation of polymeric byproducts.[1][2] This instability necessitates careful consideration of the mobile phase pH during HPLC method development to avoid on-column degradation and ensure accurate quantification of the main component and any impurities.

Furthermore, the synthesis of this compound can introduce specific impurities. A common synthetic route involves the lithiation of a halofuran followed by quenching with a trialkyl borate.[3] This process can result in impurities such as unreacted starting materials (e.g., 2-bromofuran), homo-coupled byproducts, and partially hydrolyzed boronic acid species. An effective HPLC method must be capable of resolving the active compound from these potential process-related impurities and degradation products.

Comparative Analysis of HPLC Methodologies

To address the analytical challenges, this guide compares three distinct reversed-phase HPLC methods for the purity assessment of a representative compound, this compound. The methods vary in their mobile phase composition and pH to evaluate the impact on peak shape, resolution, and compound stability.

Table 1: HPLC Method Parameters for the Analysis of this compound

ParameterMethod 1: Low pH (Formic Acid)Method 2: Mid-Range pH (Phosphate Buffer)Method 3: Alternative Organic Modifier (Methanol)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 6.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL10 µL

Table 2: Comparative Performance Data for HPLC Methods

AnalyteMethod 1: Retention Time (min)Method 2: Retention Time (min)Method 3: Retention Time (min)
2-Furoic Acid (Impurity A) 3.53.24.1
This compound 8.2 9.5 7.8
2-Bromofuran (Impurity B) 12.113.511.5
Degradation Product 5.1 (Observed)Not Detected4.8 (Observed)
Resolution (Main Peak - Impurity A) 10.814.28.5
Resolution (Main Peak - Impurity B) 8.99.88.1
Tailing Factor (Main Peak) 1.31.11.4

Analysis of Results:

  • Method 1 (Low pH): While providing good separation, this method shows the presence of a degradation product, likely due to the acidic mobile phase causing on-column decomposition of the furan ring. The peak tailing for the main analyte is also more pronounced.

  • Method 2 (Mid-Range pH): This method demonstrates the best overall performance. It provides excellent resolution between the main peak and potential impurities without detectable degradation of the analyte. The peak shape for this compound is also superior, with a tailing factor close to 1.

  • Method 3 (Alternative Organic Modifier): The use of methanol as the organic modifier results in shorter retention times compared to acetonitrile under similar gradient conditions. While the separation is acceptable, the resolution is not as high as with Method 2, and some degradation is still observed.

Experimental Protocols

Sample Preparation:

A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of a 50:50 mixture of acetonitrile and water. The stock solution was then diluted to a working concentration of 0.1 mg/mL with the same diluent. Solutions of potential impurities (2-furoic acid and 2-bromofuran) were prepared similarly.

HPLC System and Conditions:

All experiments were performed on a standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector. The specific columns and mobile phases for each method are detailed in Table 1. The gradient was a linear ramp from 5% to 95% of the organic phase over 20 minutes, followed by a 5-minute hold at 95% and a 5-minute re-equilibration at the initial conditions.

Logical Workflow for Method Selection

The selection of an appropriate HPLC method for a given this compound derivative should be a systematic process. The following diagram illustrates a decision-making workflow for method development and selection.

MethodSelection start Start: Define Analytical Goal (Purity, Impurity Profile) check_stability Assess Analyte Stability (Forced Degradation Studies) start->check_stability select_column Select Initial Column (e.g., C18, Phenyl-Hexyl) check_stability->select_column screen_ph Screen Mobile Phase pH (Acidic, Neutral, Basic) select_column->screen_ph screen_ph->check_stability Degradation Observed screen_organic Screen Organic Modifier (Acetonitrile, Methanol) screen_ph->screen_organic screen_organic->screen_ph Poor Resolution optimize_gradient Optimize Gradient Profile screen_organic->optimize_gradient optimize_gradient->screen_organic Poor Peak Shape validate_method Method Validation (Specificity, Linearity, Accuracy, Precision) optimize_gradient->validate_method routine_analysis Routine Analysis validate_method->routine_analysis

Caption: A workflow for selecting a suitable HPLC method for this compound derivatives.

Signaling Pathway of Furan Degradation Under Acidic Conditions

To visualize the potential degradation pathway of the furan ring in the presence of acid, the following diagram illustrates the key steps involved in the acid-catalyzed ring opening.

FuranDegradation Furan Furan Derivative Protonation Protonation of Furan Ring (H+) Furan->Protonation + H+ Carbocation Formation of a Resonance-Stabilized Carbocation Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O) Carbocation->Nucleophilic_Attack + H2O Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Dicarbonyl Formation of a 1,4-Dicarbonyl Compound Ring_Opening->Dicarbonyl Polymerization Polymerization Dicarbonyl->Polymerization

Caption: Acid-catalyzed degradation pathway of the furan ring.

Conclusion and Recommendations

The purity assessment of this compound derivatives by HPLC requires careful method development to ensure the stability of the analyte during analysis. Based on the comparative data, a reversed-phase HPLC method using a C18 column with a mid-range pH buffered mobile phase (e.g., pH 6.0 phosphate buffer) and acetonitrile as the organic modifier is recommended for robust and accurate purity determination. This approach minimizes the risk of on-column degradation of the furan ring, leading to reliable quantification and superior chromatographic performance. For new derivatives, a systematic method development approach, as outlined in the provided workflow, should be employed to identify the optimal analytical conditions.

References

Safety Operating Guide

Proper Disposal of 2-Furanboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Furanboronic acid, a common reagent in organic synthesis. Adherence to these protocols is essential for mitigating risks to personnel and the environment.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area, preferably a certified chemical fume hood.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[1]

Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueCitation
Molecular Formula C₄H₅BO₃[2]
Molecular Weight 111.89 g/mol [2]
Melting Point 112 °C (decomposes)[2]
Storage Temperature 2-8°C[2]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3)[1]

Step-by-Step Disposal Procedures

There are two primary methods for the disposal of this compound waste, contingent on the quantity and institutional policies.

Method 1: Collection for Hazardous Waste Disposal (Recommended for all quantities)

This is the most straightforward and universally accepted method for disposing of this compound and its associated waste.

Experimental Protocol:

  • Segregate Waste: Isolate all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and rinsate from empty containers. This prevents unintended reactions with other chemical waste streams.

  • Containerize Waste:

    • Solid Waste: Place solid this compound and contaminated solids into a clearly labeled, sealable, and chemically compatible container designated for solid hazardous waste.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name, "this compound," the approximate quantity, and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the hazardous waste.

Method 2: In-Lab Neutralization of Small Quantities (Subject to Local Regulations)

For very small quantities of this compound, in-lab neutralization may be an option, but only if explicitly permitted by your institution and local wastewater regulations. this compound is a weak acid and can be neutralized with a mild base.[1]

Experimental Protocol:

This procedure must be performed in a chemical fume hood while wearing all required PPE.

  • Preparation:

    • If neutralizing a solid, dissolve it in a minimal amount of water in a suitable beaker.

    • If neutralizing an aqueous solution, place it directly into the beaker.

  • Neutralization:

    • Slowly add a dilute basic solution, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), to the this compound solution while stirring.

    • Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

    • Continue to add the basic solution dropwise until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, and if permitted by your local regulations, the solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[5]

    • Crucially, you must confirm with your institution's EHS and the local wastewater authority that this disposal method is acceptable.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal or recycling.

Experimental Protocol:

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: The first rinsate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as hazardous liquid waste.

  • Final Container Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate regular laboratory waste stream (e.g., glassware or plastic recycling).

Incompatible Materials and Hazardous Decomposition Products

For safe handling and storage, it is critical to be aware of substances that are incompatible with this compound and the hazardous products that can be formed upon its decomposition.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][4]

  • Hazardous Decomposition Products: Under fire conditions, this compound can decompose to form carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[3][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity and Institutional Policy start->assess_quantity collect_hw Method 1: Collect as Hazardous Waste assess_quantity->collect_hw Large Quantity or Institutional Policy check_regs Is In-Lab Neutralization Permitted by Institution and Local Regulations? assess_quantity->check_regs Small Quantity segregate Segregate Waste collect_hw->segregate neutralize Method 2: In-Lab Neutralization (Small Quantities Only) dissolve Dissolve in Water (if solid) neutralize->dissolve containerize Containerize and Label Waste segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Arrange for EHS Pickup store->pickup end End: Proper Disposal Complete pickup->end check_regs->collect_hw No check_regs->neutralize Yes add_base Slowly Add Dilute Base and Monitor pH dissolve->add_base check_ph Is pH between 6.0 and 8.0? add_base->check_ph check_ph->add_base No dispose_sewer Dispose Down Sanitary Sewer with Copious Water (If Permitted) check_ph->dispose_sewer Yes dispose_sewer->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Furanboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 2-Furanboronic acid is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure laboratory safety and mitigate risks associated with this compound.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Therefore, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][6][7] Before beginning any work, ensure that eyewash stations and safety showers are readily accessible.[2][5][6]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[5][6][8]Protects eyes from dust particles and potential splashes of the chemical.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][6][8]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[6]
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[5][6]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust or aerosols are generated.[5][6][9]Minimizes the risk of respiratory tract irritation.[6]

Experimental Protocol: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Before starting, ensure that a safety shower and eyewash station are easily accessible.[2][6]

  • All work should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[5][6][7]

  • Keep the work area clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling the Compound:

  • Keep the container of this compound tightly closed when not in use.[2][6]

  • Avoid generating dust when transferring the solid.[2][6] Use appropriate tools, such as a spatula, for transfers.[6]

  • If weighing the compound, do so in a fume hood or a ventilated balance enclosure.

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6]

  • Remove and properly dispose of contaminated PPE as hazardous waste.[5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be considered hazardous waste.[5][10]

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[5]

  • Disposal Route: Do not pour waste down the drain.[5] Dispose of the hazardous waste through an approved waste disposal facility in accordance with local, state, and federal regulations.[10][11]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][8]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][8]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[8]
Small Spill For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5] Avoid raising dust.[5]
Large Spill Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, if it is safe to do so.[5] Contain the spill and follow your institution's emergency spill response protocol.

Handling Workflow for this compound

A Preparation B Don PPE A->B Verify safety equipment C Handling in Fume Hood B->C Enter controlled area D Post-Handling Cleanup C->D Complete experiment F Emergency Procedures C->F In case of spill/exposure E Waste Disposal D->E Segregate waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furanboronic acid
Reactant of Route 2
2-Furanboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.